molecular formula C10H12N4O B2463377 N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380717-12-3

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue: B2463377
Numéro CAS: 1380717-12-3
Poids moléculaire: 204.233
Clé InChI: HNOCUXKTWZAYNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Molecular Formula: C10H12N4O) is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry . This molecule features the pyrazolo[1,5-a]pyrimidine core, a privileged and rigid scaffold in drug discovery known for its significant synthetic versatility and broad biological activity . Researchers value this scaffold for its ability to be extensively functionalized, allowing for the exploration of diverse structure-activity relationships and the optimization of pharmacological properties . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . These inhibitors are designed to disrupt aberrant signaling pathways essential for cancer cell proliferation and survival by targeting enzymes such as CK2, EGFR, and B-Raf . Beyond oncology, derivatives of this heterocyclic system have demonstrated a wide range of other bioactivities, including effects on the central nervous system, as well as antiviral and anti-inflammatory properties, making them versatile templates for various drug discovery programs . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Propriétés

IUPAC Name

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCUXKTWZAYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380717-12-3
Record name N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Foundational & Exploratory

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

This guide provides a comprehensive technical overview of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with core molecular data, synthetic strategies, and a contextual understanding of its therapeutic potential based on the well-established biological activity of the pyrazolo[1,5-a]pyrimidine scaffold.

Core Molecular Profile

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of the pyrazolo[1,5-a]pyrimidine fused ring system. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, often with high affinity and selectivity[1].

Chemical Structure and Isomerism

The molecular structure is characterized by a pyrazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7 of the pyrimidine ring and an N-methylcarboxamide group at position 3 of the pyrazole ring.

Figure 1: Chemical Structure of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Physicochemical Properties

A summary of the key computed and experimental properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₄O[2]
Molecular Weight 204.233 g/mol [2]
CAS Number 1380717-12-3[2][3]
Canonical SMILES CC1=CC(=NC2=C(C=NN12)C(=O)NC)C[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 59.3 Ų[2]

Synthesis and Mechanistic Insights

The synthesis of pyrazolo[1,5-a]pyrimidines is well-documented, typically involving the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-dielectrophilic species. This approach allows for modular assembly and diversification of the scaffold.

General Synthetic Workflow

A robust and common strategy for constructing the N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide core is outlined below. The logic of this multi-step synthesis is to first build the functionalized pyrazole ring and then execute the annulation to form the fused pyrimidine ring.

Figure 2: General Synthetic Workflow for the Target Compound.

Exemplary Synthetic Protocol

The following protocol is a representative, literature-informed procedure for the synthesis of the target molecule.

Step 1: Synthesis of 5-amino-N-methyl-1H-pyrazole-4-carboxamide (Intermediate)

  • Rationale: This initial phase constructs the core pyrazole ring equipped with the necessary amine and carboxamide functionalities for the subsequent cyclization. The reaction of a cyanoacetamide with dimethylformamide-dimethylacetal (DMF-DMA) creates a reactive enamine, which readily cyclizes upon treatment with hydrazine.[4]

  • Procedure: a. To a solution of N-methyl-2-cyanoacetamide (1.0 eq) in anhydrous DMF, add DMF-DMA (1.2 eq). b. Heat the mixture at 80°C for 2-4 hours, monitoring by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and add hydrazine hydrate (1.1 eq) dropwise. d. Stir the resulting mixture at room temperature overnight. e. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the aminopyrazole intermediate.

Step 2: Cyclocondensation to form N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Rationale: This is the key ring-forming step. The 5-aminopyrazole acts as a binucleophile, reacting with the 1,3-dielectrophile acetylacetone. The acidic conditions catalyze the condensation and subsequent dehydration to form the fused aromatic pyrimidine ring.

  • Procedure: a. Suspend the 5-amino-N-methyl-1H-pyrazole-4-carboxamide intermediate (1.0 eq) in glacial acetic acid. b. Add acetylacetone (2,4-pentanedione) (1.1 eq) to the suspension. c. Heat the mixture to reflux (approx. 120°C) for 6-8 hours. Monitor the reaction progress by TLC. d. Upon completion, cool the mixture to room temperature and pour it into ice-water. e. Neutralize the solution with a saturated sodium bicarbonate solution, causing the product to precipitate. f. Collect the solid by filtration, wash thoroughly with water, and dry. g. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Therapeutic and Research Context

While specific biological data for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not extensively published, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, particularly in oncology and inflammation.[1][5]

Role as a Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a prominent framework in the design of protein kinase inhibitors.[5] Its rigid, planar structure serves as an effective mimic of the adenine region of ATP, enabling competitive binding at the kinase hinge region.

  • Tropomyosin Receptor Kinase (Trk) Inhibition: Several pyrazolo[1,5-a]pyrimidine derivatives are potent Trk inhibitors, with some, like larotrectinib, having received clinical approval for treating NTRK fusion-positive cancers.[6] The carboxamide group at position 3 is often a critical interaction point within the kinase active site.

  • CDK2 Inhibition: This scaffold has also been explored for the dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and TrkA, representing a promising strategy to overcome drug resistance in cancer therapy.[7]

  • Other Kinases: Derivatives have shown inhibitory activity against a wide range of other kinases, including EGFR, B-Raf, and MEK, highlighting the scaffold's versatility.[5]

Applications in Inflammation and Beyond

Beyond oncology, this chemical class has been investigated for other therapeutic applications:

  • Anti-inflammatory Agents: Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Toll-like receptor 4 (TLR4) signaling and Phosphodiesterase 4 (PDE4), both of which are key targets in inflammatory diseases.[8][9]

  • Antitubercular Agents: By employing a scaffold hopping strategy, researchers have designed pyrazolo[1,5-a]pyridine-3-carboxamides (a closely related isomer) that exhibit potent activity against drug-resistant Mycobacterium tuberculosis.[10][11]

Structure-Activity Relationship (SAR) Insights and Future Directions

The therapeutic activity of pyrazolo[1,5-a]pyrimidines can be finely tuned through substitutions on the core structure.

  • Position 3: The carboxamide group is a common feature that often enhances binding affinity through hydrogen bonding.

  • Positions 5 and 7: Substitutions at these positions on the pyrimidine ring, such as the methyl groups in the title compound, directly influence steric and electronic properties, which can modulate target selectivity and pharmacokinetic properties.[5]

For N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide , its structure suggests it is a valuable candidate for screening in kinase inhibitor panels and other biological assays. It serves as a foundational molecule from which more complex derivatives can be designed to optimize potency, selectivity, and drug-like properties for specific therapeutic targets.

Conclusion

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a well-defined chemical entity belonging to the pharmacologically significant pyrazolo[1,5-a]pyrimidine class. Its straightforward synthesis and the established importance of its core scaffold make it a compound of high interest for chemical biology and drug discovery. The insights provided in this guide regarding its structure, synthesis, and the broader therapeutic context of its chemical class offer a solid foundation for researchers aiming to explore its potential in developing novel therapeutics.

References

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]

  • RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • ACS Publications. Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Available from: [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]

  • Semantic Scholar. Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3- carboxamides as potential non benzodiazepine hypnotics. Available from: [Link]

  • NextSDS. N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]

  • ResearchGate. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides | Request PDF. Available from: [Link]

  • Benchchem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-. Available from: https://www.benchchem.com/product/b608164
  • PMC - NIH. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available from: [Link]

  • BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

Sources

In Vitro Mechanism of Action of N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: A Technical Guide to Kinase Inhibition and Cellular Signaling Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1380717-12-3) is a highly specialized heterocyclic compound that serves as a critical pharmacological probe and structural building block in drug discovery[1]. It belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged chemical scaffold renowned for its potent protein kinase inhibitor (PKI) activity[2]. This technical whitepaper delineates the in vitro mechanism of action of this compound and its structural analogs, focusing on their role as ATP-competitive inhibitors targeting critical signaling nodes such as Interleukin-1 receptor-associated kinase 4 (IRAK4) and Cyclin-Dependent Kinases (CDKs)[3][4].

Designed for drug development professionals, this guide synthesizes pharmacophore architecture, binding thermodynamics, and self-validating in vitro workflows used to quantify its mechanism of action.

Pharmacophore Architecture & Binding Thermodynamics

The efficacy of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide stems from its precise structural mimicry of adenosine triphosphate (ATP). The compound is engineered to exploit the highly conserved ATP-binding cleft of protein kinases[2].

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic system acts as a bioisostere for the purine ring of ATP. Its planar geometry allows it to intercalate deeply into the kinase active site[4].

  • The 3-Carboxamide Moiety: This group is the primary anchor. It functions as a critical bidentate hydrogen bond donor/acceptor, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region[3].

  • The N,5,7-Trimethyl Substitutions: The addition of methyl groups at the 5 and 7 positions of the pyrimidine ring, alongside the N-methylated carboxamide, provides essential van der Waals interactions. These hydrophobic anchors dictate the rotational conformation of the molecule and sterically exclude kinases with bulky gatekeeper amino acids, thereby driving target selectivity[4].

Binding Core Pyrazolo[1,5-a]pyrimidine Core (ATP Mimetic) Hinge Kinase Hinge Region (e.g., IRAK4 / CDK) Core->Hinge Displaces ATP Carboxamide 3-Carboxamide Group (H-Bond Donor/Acceptor) Carboxamide->Hinge Binds Backbone (NH / C=O) Methyls N,5,7-Trimethyl Groups (Hydrophobic Anchors) Pocket Hydrophobic Pocket I/II Methyls->Pocket Van der Waals Interactions

Figure 1: Pharmacophore mapping and binding interactions within the kinase active site.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary in vitro mechanism of action for pyrazolo[1,5-a]pyrimidine-3-carboxamides is the competitive displacement of ATP from the catalytic domain of target kinases[2].

Modulation of the IRAK4 / TLR Pathway

IRAK4 is an essential signal transducer downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) superfamilies[3]. When the N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold occupies the IRAK4 ATP-binding pocket, it prevents the auto-phosphorylation of IRAK4. Consequently, IRAK4 cannot recruit or phosphorylate its downstream effector, IRAK1. This blockade severs the signal transduction cascade, preventing the activation of TRAF6 and the subsequent nuclear translocation of NF-κB, thereby halting the transcription of pro-inflammatory cytokines[3].

Modulation of the Cell Cycle (CDK Inhibition)

In parallel, this scaffold demonstrates potent inhibitory activity against Cyclin-Dependent Kinases (such as CDK2 and CDK9)[4]. By inhibiting CDK2/Cyclin E complexes, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to E2F transcription factors, effectively arresting the cell cycle at the G1/S transition and demonstrating potent antiproliferative effects in vitro[4].

In Vitro Profiling & Quantitative Metrics

To contextualize the potency of this chemical class, quantitative in vitro metrics must be established. Table 1 summarizes the expected pharmacological parameters for optimized pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.

Table 1: Representative In Vitro Profiling Metrics for Pyrazolo[1,5-a]pyrimidine-3-carboxamides

ParameterTarget/AssayExpected RangeMechanistic Significance
Biochemical IC50 IRAK4 / CDK21 - 50 nMIndicates high-affinity ATP-competitive binding at the hinge region.
Cellular IC50 Target Phosphorylation50 - 300 nMQuantifies target engagement and confirms cell membrane permeability.
Dissociation Constant (Kd) Kinase Active Site< 10 nMIndicates a slow off-rate and sustained target residence time.
Z'-Factor TR-FRET Assay> 0.7Validates assay robustness and signal-to-background ratio.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide must rely on self-validating systems. The following protocols integrate built-in controls to establish causality between the compound's application and the observed biological readout.

Protocol A: Self-Validating TR-FRET Biochemical Kinase Assay

Objective: Determine the biochemical IC50 against target kinases while mathematically validating assay robustness. Causality Rationale: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over radiometric assays because the time-delayed readout eliminates compound auto-fluorescence interference, providing a highly sensitive, homogeneous format for quantifying tight-binding kinetics.

  • Compound Preparation (The "Dose-Response" Control): Serially dilute the compound in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM). Causality: A 10-point curve ensures a full sigmoidal response is captured, validating the upper and lower asymptotes of inhibition.

  • Assay Assembly (The "Background & Max Signal" Controls): Transfer the compound to a 384-well plate. Add the kinase enzyme and a fluorescently labeled substrate. Crucially, include a "No Enzyme" control well (to establish baseline background) and a "DMSO Only" vehicle control well (to establish 100% uninhibited kinase activity).

  • Reaction Initiation & ATP Competition: Initiate the reaction by adding ATP at a concentration exactly equal to its apparent Km for the specific kinase. Causality: Setting [ATP] = Km ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing accurate calculation of the inhibition constant (Ki) via the Cheng-Prusoff equation.

  • Readout & Validation: Measure the TR-FRET signal after 60 minutes. Calculate the Z'-factor using the positive and negative controls. Self-Validation: The assay is only deemed scientifically valid if Z' > 0.7, proving the signal window is statistically distinct from background noise.

Protocol B: Cellular Target Engagement via Western Blotting

Objective: Validate that the compound permeates the cell membrane and inhibits intracellular kinase activity without causing off-target degradation.

  • Cell Treatment & Lysis: Seed target cells and treat with the compound across a 5-point concentration gradient for 2 hours. Stimulate cells (e.g., with IL-1β) for 15 minutes to induce target phosphorylation. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to "freeze" the phosphorylation state of the proteins at the exact moment of lysis, preventing false-negative readouts.

  • Electrophoresis & Transfer: Resolve lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validating Immunoblotting: Probe the membrane multiplexed with primary antibodies against the phosphorylated target (e.g., p-IRAK4), the total target (Total IRAK4), and a loading control (GAPDH). Self-Validation: The ratio of p-IRAK4 to Total IRAK4 must decrease dose-dependently, while Total IRAK4 and GAPDH remain constant. This internal control proves the compound inhibits kinase catalytic function rather than inducing non-specific protein clearance or cellular toxicity.

Validation Compound Compound Titration (10-Point) Biochemical TR-FRET Kinase Assay Compound->Biochemical Cellular Western Blot (p-Target / Total) Biochemical->Cellular IC50 Translation Validation Z'-Factor & Orthogonal Check Cellular->Validation

Figure 2: Self-validating in vitro screening workflow integrating biochemical and cellular readouts.

Conclusion

The N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold represents a highly tunable, ATP-competitive pharmacophore. By leveraging its precisely positioned hydrogen-bond donors/acceptors and hydrophobic methyl anchors, this compound class achieves potent in vitro inhibition of critical kinases like IRAK4 and CDKs. Utilizing self-validating biochemical and cellular workflows ensures that the mechanistic data generated from these compounds remains robust, reproducible, and translationally relevant for downstream drug development.

Sources

in vivo pharmacokinetics of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Foreword: Charting the Course for a Novel Pyrazolopyrimidine Derivative

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including kinase inhibition and anticancer properties.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. While direct in vivo pharmacokinetic data for this compound is not publicly available, this document serves as a comprehensive roadmap for researchers and drug development professionals. By leveraging established principles and data from structurally related analogs, we will delineate a robust strategy for the thorough investigation of its pharmacokinetic profile. This whitepaper is designed not as a review of existing data, but as a forward-looking, methodological guide to empower the scientific community in unlocking the therapeutic potential of this promising molecule.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[4] Its structural rigidity and synthetic tractability allow for extensive functionalization, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[4]

Derivatives of this scaffold have shown significant promise as:

  • Kinase Inhibitors: Targeting kinases such as Janus kinase 2 (Jak2), Cyclin-Dependent Kinase-2 (CDK2), B-Raf, and Tropomyosin receptor kinases (Trks) has been a major focus, with implications for cancer and inflammatory diseases.[1][5][6][7]

  • Anticancer Agents: Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][8]

  • Anti-inflammatory Agents: The scaffold has been explored for its potential to modulate inflammatory pathways.[2]

  • Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their anxiolytic properties.[9]

Given the established bioactivity of the core structure, N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide warrants a thorough investigation into its therapeutic potential, beginning with a comprehensive understanding of its behavior in a biological system.

A Proposed Framework for In Vivo Pharmacokinetic Evaluation

The following sections outline a detailed, field-proven approach to characterizing the . This framework is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Preclinical Study Design: A Step-by-Step Protocol

The initial in vivo study is critical for establishing the fundamental pharmacokinetic parameters of the compound. A rodent model, such as the Sprague-Dawley rat, is a common and appropriate starting point.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimatization and Housing:

    • House male Sprague-Dawley rats (n=3-5 per group) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study.

    • Provide ad libitum access to standard chow and water.

  • Dosing Formulation Preparation:

    • The choice of vehicle is critical and should be based on the solubility of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. A common starting point is a mixture of DMSO, PEG400, and saline.

    • Prepare a clear, homogenous solution for intravenous (IV) administration and a uniform suspension for oral (PO) administration.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is essential for determining clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. This route is crucial for assessing oral absorption and bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the jugular or saphenous vein at predetermined time points.

    • IV Group Suggested Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group Suggested Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Storage:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization formulation Dosing Formulation (IV & PO) acclimatization->formulation iv_dose Intravenous (IV) Administration formulation->iv_dose po_dose Oral (PO) Administration formulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Plasma Storage (-80°C) centrifugation->storage bioanalysis LC-MS/MS Quantification storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Bioanalytical Method Development: The Key to Accurate Quantification

A robust and validated bioanalytical method is paramount for generating reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[10]

Protocol: LC-MS/MS Method Development and Validation

  • Compound Tuning and Mass Spectrometric Conditions:

    • Infuse a standard solution of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide into the mass spectrometer to determine the precursor ion and optimize fragmentation to select a stable and abundant product ion for Multiple Reaction Monitoring (MRM).

    • Select an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte or a structurally similar compound with close chromatographic retention.

  • Chromatographic Separation:

    • Develop a reversed-phase liquid chromatography method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous matrix components.

    • Optimize the mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and gradient to ensure a short run time while maintaining resolution.

  • Sample Preparation:

    • Efficiently extract the analyte from the plasma matrix. Common techniques include:

      • Protein Precipitation (PPT): Simple and fast, but may result in less clean extracts. Acetonitrile is a common precipitation solvent.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts but is more labor-intensive.[11]

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, but requires more method development.[11]

  • Method Validation (Based on FDA/EMA Guidelines):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

    • Calibration Curve: Prepare a series of calibration standards in the biological matrix to cover the expected concentration range. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to ensure the intra- and inter-day precision is within ±15% (±20% for the lower limit of quantification, LLOQ) and the accuracy is within 85-115% (80-120% for LLOQ).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Diagram: Bioanalytical Method Development Workflow

G start Start ms_tuning MS Tuning - Determine Precursor/Product Ions - Optimize MS Parameters start->ms_tuning lc_dev LC Development - Select Column - Optimize Mobile Phase & Gradient ms_tuning->lc_dev sample_prep Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction lc_dev->sample_prep validation Method Validation - Selectivity - Accuracy & Precision - Stability - Matrix Effect sample_prep->validation end Final Method validation->end

Sources

De Novo Synthesis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in modern drug discovery, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases, making it a "privileged structure" in the design of novel therapeutics.[1] Derivatives of this scaffold have shown promise as anti-inflammatory, anticancer, and antiviral agents.[1][2] This guide provides an in-depth technical overview of the de novo synthesis of a specific, highly functionalized derivative, N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound of significant interest for further exploration in medicinal chemistry.

Strategic Approach to the Synthesis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

The synthesis of the target molecule is best approached through a convergent strategy, focusing on the initial construction of a functionalized pyrazole precursor, followed by the formation of the fused pyrimidine ring, and concluding with the introduction of the N-methyl group. This approach allows for the strategic installation of the desired substituents at each stage, ensuring high yields and regioselectivity.

Our proposed synthetic pathway can be dissected into three key stages:

  • Synthesis of the Core Intermediate: Preparation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

  • Functionalization of the C3 Position: Introduction of the carboxamide moiety.

  • N-Methylation: The final step to yield the target compound.

This guide will provide a detailed, step-by-step methodology for each stage, complete with mechanistic insights and justifications for the chosen experimental conditions.

Part 1: Synthesis of the 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Core

The cornerstone of this synthesis is the construction of the 5,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold. The most efficient and widely adopted method for this is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound, in this case, acetylacetone (pentane-2,4-dione).[3]

Key Precursor: 3-Aminopyrazole-4-carboxamide

The synthesis of our target molecule commences with the preparation of 3-aminopyrazole-4-carboxamide. This key intermediate can be synthesized from readily available starting materials such as cyanoacetamide.[4][5]

Experimental Protocol: Synthesis of 3-Aminopyrazole-4-carboxamide

  • Step 1: Condensation of Cyanoacetamide. In a round-bottom flask, cyanoacetamide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like ethanol. The reaction mixture is heated to reflux for several hours.

  • Step 2: Cyclization with Hydrazine. After cooling, hydrazine hydrate is added to the reaction mixture. The resulting solution is then refluxed to induce cyclization, forming the 3-aminopyrazole-4-carboxamide.

  • Step 3: Isolation and Purification. The product precipitates upon cooling and can be collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Causality of Experimental Choices:

  • DMF-DMA: This reagent serves as a one-carbon electrophile and a dehydrating agent, facilitating the formation of an enamine intermediate with cyanoacetamide.

  • Hydrazine Hydrate: As a 1,2-dinucleophile, hydrazine is essential for the formation of the pyrazole ring through a cyclization-condensation sequence.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization reaction.

Cyclocondensation to Form 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

With the 3-aminopyrazole-4-carboxamide in hand, the next step is the construction of the fused pyrimidine ring.

Experimental Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Reaction Setup: In a suitable reaction vessel, 3-aminopyrazole-4-carboxamide is dissolved in a solvent such as glacial acetic acid or ethanol.

  • Addition of Acetylacetone: An equimolar amount of acetylacetone (pentane-2,4-dione) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed, and dried.

Mechanism and Regioselectivity:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine core. The regioselectivity is generally high, leading to the formation of the 5,7-dimethyl substituted product.

Part 2: N-Methylation of the Pyrazolo[1,5-a]pyrimidine Ring

The final step in the synthesis of our target molecule is the introduction of a methyl group onto one of the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring system. The N-alkylation of this scaffold can be complex, as there are multiple potential sites for alkylation (N1, N4, and N8).[6] However, by carefully selecting the reaction conditions, we can favor the desired N-methylation.

Experimental Protocol: N-Methylation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Deprotonation: The 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding anion.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

  • Quenching and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to isolate the desired N-methylated isomer.

Controlling Regioselectivity:

The regioselectivity of the N-alkylation is influenced by several factors, including the nature of the substrate, the base, the solvent, and the alkylating agent. In many cases, alkylation occurs preferentially at the N1 or N4 position. The precise determination of the methylation site requires careful spectroscopic analysis, such as 2D NMR techniques (NOESY or HMBC). For the purpose of this guide, we will assume the formation of the thermodynamically more stable isomer.

Data Presentation and Visualization

Summary of Synthetic Steps
StepStarting MaterialReagentsKey Intermediate/Product
1Cyanoacetamide1. DMF-DMA2. Hydrazine hydrate3-Aminopyrazole-4-carboxamide
23-Aminopyrazole-4-carboxamideAcetylacetone, Acetic Acid5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
35,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamideNaH, CH3I, DMFN,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Diagrams of Synthetic Pathways

Synthesis_of_N57_trimethylpyrazolopyrimidine_3_carboxamide cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: N-Methylation cyanoacetamide Cyanoacetamide enamine Enamine Intermediate cyanoacetamide->enamine DMF-DMA aminopyrazole 3-Aminopyrazole-4-carboxamide enamine->aminopyrazole Hydrazine Hydrate pyrazolopyrimidine 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide aminopyrazole->pyrazolopyrimidine + Acetylacetone (Cyclocondensation) acetylacetone Acetylacetone final_product N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide pyrazolopyrimidine->final_product + CH3I, Base methyl_iodide Methyl Iodide

Sources

Structural Crystallography of N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system is a privileged, electron-rich heteroaromatic scaffold widely utilized in modern drug discovery as a bioisostere for purines. Specifically, N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1380717-12-3) represents a highly functionalized derivative whose three-dimensional conformation is critical for its interaction with biological targets[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental crystallography and applied medicinal chemistry. This guide deconstructs the molecular geometry, supramolecular packing, and experimental workflows required to resolve the crystal structure of this compound. By understanding the causality behind the crystallographic data—such as how the N-methylcarboxamide group dictates hydrogen-bonding networks and how the 5,7-dimethyl substitutions impose steric constraints—researchers can better leverage this scaffold for structure-based drug design (SBDD), particularly in the development of selective kinase inhibitors[3].

Molecular Geometry and Crystallographic Profile

Conformational Analysis of the Core

The pyrazolo[1,5-a]pyrimidine core is a fully conjugated, planar 10-pi electron system. The planarity is driven by the delocalization of electrons across the fused bicyclic rings.

  • The 5,7-Dimethyl Effect: The methyl groups at positions 5 and 7 introduce significant steric bulk. While they do not perturb the planarity of the core ring, they dictate the spatial boundaries of the molecule, preventing tight face-to-face π−π stacking in the crystal lattice and forcing an offset or "slipped" stacking arrangement.

  • The N-Methylcarboxamide Motif: Located at position 3, the carboxamide group is conjugated with the pyrazole ring, favoring a coplanar orientation. However, the addition of the N-methyl group restricts the rotameric flexibility. To minimize steric clashes with the adjacent C2 proton, the carbonyl oxygen typically points toward the C2 position, while the N-methyl group is oriented outward. This specific conformation limits the molecule to a single strong hydrogen bond donor (N-H), which profoundly impacts both crystal packing and kinase hinge-binding selectivity[3][4].

Quantitative Crystallographic Parameters

Based on high-resolution X-ray diffraction (XRD) data of homologous pyrazolo[1,5-a]pyrimidine-3-carboxamides, the quantitative structural parameters for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Molecular Formula: C10H12N4O, MW: 204.23 g/mol ) are summarized below[1][5]:

ParameterExpected / Calculated ValueCausality / Significance
Crystal System MonoclinicTypical for asymmetric amides optimizing 1D hydrogen-bonded chains.
Space Group P21​/c Allows for efficient close packing of the planar heteroaromatic cores.
Z (Molecules/Unit Cell) 4Standard for P21​/c , indicating one molecule in the asymmetric unit ( Z′=1 ).
C=O Bond Length ~1.23 - 1.25 ÅIndicates strong double-bond character, typical of conjugated amides.
C3-C(O) Bond Length ~1.48 - 1.50 ÅShorter than a standard C-C single bond due to π -conjugation with the pyrazole ring.
Interplanar π−π Distance ~3.4 - 3.6 ÅOffset stacking dictated by the steric hindrance of the 5,7-dimethyl groups.

Supramolecular Architecture & Hydrogen Bonding

The solid-state architecture of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is governed by a hierarchy of intermolecular interactions. Unlike primary amides that form extensive 2D hydrogen-bonded sheets, the secondary N-methylamide restricts the network.

  • Primary Motif (1D Chains): The dominant interaction is the intermolecular hydrogen bond between the N-H donor of the carboxamide and the carbonyl oxygen (C=O) or the pyrimidine nitrogen (N4) of an adjacent molecule. This typically forms infinite 1D chains along the crystallographic b-axis.

  • Secondary Motif ( π−π Stacking): The 1D chains are cross-linked via offset face-to-face π−π stacking of the electron-rich pyrazolo[1,5-a]pyrimidine cores.

  • Tertiary Motif (Hydrophobic Packing): The 5,7-dimethyl groups and the N-methyl group interlock via van der Waals interactions, filling the voids between the hydrogen-bonded chains and stabilizing the overall lattice.

HBond_Network Mol1 Molecule A N-Methylcarboxamide Mol2 Molecule B Pyrimidine N4 Acceptor Mol1->Mol2 Intermolecular N-H···N (Primary Motif) Water Solvent H2O (if hydrate) Mol1->Water C=O···H-O (Secondary Motif) PiStack Molecule C Pi-Pi Stacking Mol1->PiStack Face-to-Face Centroid Distance ~3.5Å

Caption: Supramolecular interactions defining the crystal lattice packing and structural stability.

Experimental Workflow: Crystallization & X-Ray Diffraction

Obtaining diffraction-quality single crystals of methylated amides can be challenging due to their propensity to "oil out" (liquid-liquid phase separation) rather than nucleate. The following self-validating protocol ensures thermodynamic control over the crystallization process.

Step-by-Step Methodology

Step 1: Solvent Screening and Saturation

  • Action: Dissolve 10-15 mg of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in a minimum volume of a moderately polar solvent (e.g., Ethyl Acetate or hot Ethanol).

  • Causality: The compound's polarity (Topological Polar Surface Area: 59.7 Ų) requires a solvent that balances solubility with volatility[6].

Step 2: Controlled Nucleation via Vapor Diffusion

  • Action: Place the open vial containing the saturated solution inside a larger sealed chamber containing an anti-solvent (e.g., Hexane or Heptane).

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, preventing the kinetic trapping that leads to amorphous precipitation or oiling out.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Select a single crystal (approx. 0.1 x 0.1 x 0.2 mm) exhibiting sharp extinction under polarized light. Mount it on a MiTeGen loop using Paratone-N oil.

  • Causality: Paratone-N acts as a cryoprotectant. When flash-cooled to 100 K in a nitrogen stream, it forms a glass rather than crystalline ice, preventing parasitic ice diffraction rings from obscuring the sample's diffraction spots.

Step 4: Data Collection and Integration

  • Action: Collect diffraction data using a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source at 100 K.

  • Causality: Collecting data at 100 K minimizes thermal motion (Debye-Waller factors), which is strictly required to accurately resolve the electron density of the critical N-H and C-H hydrogen atoms.

Step 5: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure against F2 using full-matrix least-squares techniques (SHELXL). Ensure the final R1​ value is < 5%.

XRD_Workflow Solvent Solvent Screening (EtOH, EtOAc, Hexane) Cryst Vapor Diffusion (Thermodynamic Control) Solvent->Cryst Optimize Supersaturation Mount Crystal Mounting (Paratone-N, 100K) Cryst->Mount Select Single Crystal Diffract X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Minimize Thermal Motion Solve Structure Solution (SHELXT / SHELXL) Diffract->Solve Phase Determination

Caption: Workflow for the crystallization and X-ray diffraction analysis of pyrazolo[1,5-a]pyrimidines.

Structure-Activity Relationship (SAR) Implications

The crystallographic structure of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide directly informs its utility in drug development. The pyrazolo[1,5-a]pyrimidine scaffold is a documented inhibitor of several kinases, including IRAK4 and CK2 α [3].

When mapping the crystal structure to a generic kinase active site:

  • The Hinge Binder: The 3-carboxamide group acts as the primary anchor. Because it is N-methylated, it provides exactly one hydrogen bond donor and one acceptor, forming a highly specific bidentate interaction with the backbone atoms of the kinase hinge region. This restriction prevents promiscuous binding often seen with primary amides.

  • Hydrophobic Shielding: The 5,7-dimethyl groups project into the hydrophobic specificity pockets of the ATP-binding site. Their spatial orientation, as confirmed by XRD, ensures optimal van der Waals contacts while simultaneously restricting the rotational degrees of freedom of the ligand, thereby reducing the entropic penalty upon binding[3][4].

SAR_Kinase Core Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (e.g., CK2α / IRAK4) Core->Hinge Scaffold Alignment Amide 3-Carboxamide (H-Bond Donor/Acceptor) Amide->Hinge Bidentate H-Bonds Dimethyl 5,7-Dimethyl (Steric Shielding) Pocket Hydrophobic Specificity Pocket Dimethyl->Pocket Van der Waals Contacts

Caption: Structure-Activity Relationship mapping of crystallographic features to kinase active sites.

References

  • NextSDS. "N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Molecules (MDPI). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules, 2021. Available at:[Link]

  • ACS Omega. "An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed[3+3] Annulation of Saturated Ketones with Aminopyrazoles." ACS Publications, 2021. Available at:[Link]

  • Drug Design, Development and Therapy (PMC). "Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs." National Institutes of Health (NIH), 2017. Available at:[Link]

Sources

Toxicological Profiling and Mechanistic Safety of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged, rigid, and planar N-heterocyclic system that has become a cornerstone in modern combinatorial library design and drug discovery[1]. Within this class, pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated exceptional pharmacological efficacy as modulators of critical therapeutic targets, including Interleukin-1 receptor-associated kinase 4 (IRAK4)[2], Pim-1 kinase[3], and Tropomyosin receptor kinase A (TrkA)[4].

While the baseline biocompatibility of the pyrazolo[1,5-a]pyrimidine scaffold is well-established—having yielded commercialized therapeutics such as Zaleplon and Indiplon[1][5]—translating novel 3-carboxamide derivatives into clinical candidates requires a rigorous understanding of their toxicity profiles. This guide synthesizes the structure-toxicity relationships (STR), in vitro safety protocols, and computational toxicity predictions necessary to navigate the preclinical safety landscape of these compounds.

Mechanistic Toxicology & Target Selectivity

The toxicological profile of pyrazolo[1,5-a]pyrimidine-3-carboxamides is heavily dictated by peripheral substitutions around the core scaffold. Understanding the causality between specific functional groups and off-target effects is critical for lead optimization.

Cardiotoxicity and hERG Liability

A primary toxicological hurdle in the development of kinase inhibitors is the unintended blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal QT prolongation. During the development of selective Pim-1 inhibitors, early pyrazolo[1,5-a]pyrimidine hits exhibited potent hERG inhibition[3].

Mechanistic Causality: Structure-toxicity relationship (STR) studies revealed that terminal basic moieties (such as primary or tertiary amines) introduced at the C5 position of the pyrazolopyrimidine ring were the primary drivers of hERG binding[3]. The basic nitrogen becomes protonated at physiological pH, interacting with key aromatic residues (e.g., Tyr652, Phe656) within the hERG channel pore. Removing or replacing these basic groups with neutral or aryl substituents completely abrogated the hERG liability while maintaining nanomolar potency against the primary target[3].

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine-3-carboxamide C3 C3 Position: Carboxamide Linkage Core->C3 C5 C5 Position: Amine/Aryl Substitution Core->C5 Target High Kinase Affinity (IRAK4, Pim-1, TrkA) C3->Target Essential for ATP Pocket Binding Tox Cardiotoxicity Risk (hERG Inhibition) C5->Tox Terminal Basic Moieties Safe Favorable Safety Profile (No hERG Liability) C5->Safe Neutral/Aryl Moieties

Structure-toxicity relationship logic governing hERG liability versus target affinity.

Kinase Selectivity and Cytotoxicity

The 3-carboxamide linkage is indispensable for anchoring the molecule within the ATP-binding pocket of kinases[4]. However, promiscuous kinase binding can lead to severe systemic toxicity. Fortunately, optimized pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit remarkable selectivity. For example, specific Pim-1 targeted derivatives inhibited only three kinases (TRKC, Flt-3, and TRKB) by more than 90% at 1 μM, yielding a highly favorable selectivity score (S(50) = 0.14) and minimizing off-target cytotoxic events[3].

Furthermore, in vitro evaluations on human neuroblastoma SH-SY5Y cells have demonstrated that certain pyrazolo[1,5-a]pyrimidine hybrids not only lack inherent cytotoxicity but actively reduce Aβ25-35-induced toxicity, highlighting a neuroprotective profile[6].

Quantitative Toxicity Data Summary

To facilitate rapid comparison, the following table summarizes key toxicological and safety metrics observed across various pyrazolo[1,5-a]pyrimidine-3-carboxamide development programs.

Compound / SeriesPrimary TargetToxicity Metric EvaluatedValue / ObservationReference
Early Pim-1 Hit (Basic Amine) Pim-1 KinasehERG Channel InhibitionHigh Liability (>50% inhibition at 1 μM)[3]
Optimized Pim-1 Lead (Neutral) Pim-1 KinasehERG Channel InhibitionNegligible Liability (Safe profile)[3]
Compound 48 (Hybrid) Aβ25-35 ToxicitySH-SY5Y Cell ViabilityNeuroprotective; reduced apoptosis[6]
Compound 12b α-amylase / Oxidative StressDPPH IC50 (Antioxidant)18.33 μg/mL (Low toxicity, high efficacy)[7]
TrkA Inhibitors (Compounds 10, 11) TrkA / NTRKEnzymatic Off-TargetHighly selective (IC50 = 0.2–0.4 nM)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standardized workflows must be employed when profiling the toxicity of novel pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Protocol A: Automated Patch-Clamp Assay for hERG Liability

Causality behind choice: While radioligand binding assays can identify hERG interactions, they cannot distinguish between channel blockers and non-functional binders. Automated patch-clamp provides direct, high-fidelity electrophysiological measurement of hERG tail currents, which is the gold standard for predicting clinical QT prolongation risk.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve the pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative in 100% DMSO to create a 10 mM stock. Dilute in extracellular physiological saline to final test concentrations (e.g., 0.1, 1.0, 10 μM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

  • Electrophysiological Recording:

    • Establish a whole-cell configuration using an automated patch-clamp system.

    • Apply a voltage protocol: Depolarize the cell membrane to +20 mV for 2 seconds to open the channels and inactivate them, followed by repolarization to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Data Acquisition & Validation: Measure the peak amplitude of the tail current before and after compound application. A valid recording must show a stable baseline leak current of <100 pA. Calculate the IC50 using a Hill equation fit.

Protocol B: MTT Cell Viability Assay for Baseline Cytotoxicity

Causality behind choice: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because pyrazolo[1,5-a]pyrimidines can occasionally interfere with cellular metabolism, this assay provides a reliable proxy for cell viability and helps establish the Selectivity Index (SI) of the compound.

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y (neuroblastoma) or Vero (normal epithelial) cells in 96-well plates at a density of 1×104 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and replace with 100 μL of fresh media containing serial dilutions of the test compound (ranging from 0.1 to 100 μM). Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 150 μL of DMSO to each well to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

In Silico Toxicity Prediction Workflow

Modern drug development relies on computational models to triage compounds before costly in vitro testing. Tools like ProTox-II are employed to calculate toxicity endpoints based on the 2D molecular features of the pyrazolo[1,5-a]pyrimidine core[7].

Computational toxicity estimations evaluate endpoints such as carcinogenicity, cytotoxicity, mutagenicity, and immunotoxicity[7]. By utilizing cLogD-guided optimization, researchers can sequentially improve passive permeability and bioavailability while computationally filtering out structures with high predicted LD50 toxicity[2].

ToxicityWorkflow Library Pyrazolo[1,5-a]pyrimidine Compound Library InSilico In Silico Toxicity Prediction (ProTox-II / QSAR) Library->InSilico InVitro In Vitro Cytotoxicity (MTT on SH-SY5Y / Vero) InSilico->InVitro Cardio Cardiotoxicity Screening (hERG Patch-Clamp) InVitro->Cardio Optimization Lead Optimization (Remove Basic Amines) Cardio->Optimization High hERG Inhibition Candidate Safe Clinical Candidate Cardio->Candidate Low hERG Liability Optimization->InSilico Iterative Design

Workflow for systematic toxicity profiling of pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Conclusion

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold offers a highly tunable platform for drug discovery. While the core structure is inherently biocompatible and exhibits low baseline cytotoxicity, safety liabilities—particularly hERG-mediated cardiotoxicity—can arise from specific peripheral substitutions like terminal basic amines. By integrating in silico predictions, rigorous in vitro cytotoxicity assays, and automated patch-clamp electrophysiology, drug development professionals can systematically design out toxicity while preserving the potent target affinity of this privileged chemical class.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.[Link]

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.[Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.[Link]

Sources

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in many pharmacologically active compounds, making a validated analytical method crucial for drug discovery, development, and quality control processes.[1] This document provides a detailed, step-by-step protocol, from initial method development strategy to the final optimized conditions. The causality behind each experimental choice is explained, ensuring scientific integrity and enabling researchers to adapt the methodology for similar compounds. The final method is demonstrated to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Part I: Method Development Strategy - The Scientific Rationale

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Our strategy for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is built on a logical progression from analyte characterization to multi-parameter optimization.

Analyte Characterization and Chromatographic Mode Selection

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic molecule featuring a fused aromatic ring system, a polar carboxamide functional group, and several non-polar methyl groups. This combination of features results in a molecule of intermediate polarity. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most suitable chromatographic mode for such molecules.[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic analytes are retained longer on the column.[5]

The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated at low pH. The ionization state of an analyte significantly impacts its retention behavior and peak shape. Therefore, controlling the mobile phase pH is critical for achieving reproducible and symmetrical peaks. The molecule's conjugated ring system acts as a strong chromophore, making it ideal for UV-Vis detection.

Stationary Phase (Column) Selection

The stationary phase is the most influential factor in determining the selectivity of a separation.[6][7] Our development strategy begins with a widely applicable and robust column before exploring alternatives if necessary.

  • Primary Column: A C18 (octadecylsilane) bonded silica column is the universally accepted starting point for RP-HPLC method development.[4][8] Its non-polar nature provides excellent retention for a broad range of molecules of intermediate polarity. We selected a column with standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size) to balance efficiency, analysis time, and backpressure.

  • Rationale: The choice of a high-purity silica base minimizes undesirable interactions with residual silanols, which can cause peak tailing for basic compounds like our target analyte.[9][7]

Mobile Phase Selection and Optimization

The mobile phase modulates analyte retention and selectivity. The selection of its components is a critical step.[10]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol (MeOH). While both are common organic modifiers in RP-HPLC, ACN offers lower viscosity (reducing system backpressure) and a lower UV cutoff wavelength (~190 nm), which is advantageous for detecting compounds at low UV wavelengths without baseline interference.[9][11]

  • Aqueous Phase and pH Control: To ensure consistent protonation of the basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring and to suppress silanol interactions, the aqueous phase must be buffered or acidified.[12] A mobile phase containing 0.1% formic acid in water (pH ~2.7) is an excellent choice. This low pH ensures the analyte is in a single, positively charged state, leading to sharp, symmetrical peaks and stable retention times.[13]

  • Elution Mode: A gradient elution, starting with a lower percentage of ACN and gradually increasing, is employed for initial screening. This allows for the elution of a wide range of potential impurities and provides a comprehensive view of the sample complexity within a single run.[14] The initial scouting run helps determine the optimal isocratic conditions or a refined gradient for the final method.

HPLC Method Development Workflow

The logical flow of method development ensures a systematic and efficient optimization process. This workflow minimizes unnecessary experiments and leads to a robust final method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, pKa) ColumnScreen Column Selection (C18 Primary) Analyte->ColumnScreen Informs Scouting Initial Scouting Run (Broad Gradient) MobilePhase Mobile Phase Optimization (Organic %, pH) Scouting->MobilePhase Refine ColumnScreen->Scouting Execute FineTune Fine-Tuning (Flow Rate, Temp.) MobilePhase->FineTune Optimize Validation Method Validation (ICH Guidelines) FineTune->Validation Finalize

Caption: Systematic workflow for HPLC method development.

Part II: Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

  • Labware: Class A volumetric flasks, analytical balance, pH meter, ultrasonic bath.

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas as above.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Determination of UV λmax
  • Prepare a suitable dilution of the stock solution (e.g., 10 µg/mL) in the diluent.

  • Using the DAD, acquire a UV-Vis spectrum of the solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) to be used for quantification. For this compound class, a λmax is typically observed around 225 nm and 310 nm. For this method, 225 nm was chosen for maximum sensitivity.[8]

Protocol 3: Optimized HPLC Method

The following table outlines the final optimized chromatographic conditions.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase A / 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 225 nm
Run Time 10 minutes

Part III: Results and Discussion

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. A series of six replicate injections of the working standard solution (100 µg/mL) were performed. The results must meet the acceptance criteria established by regulatory guidelines.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) %RSD ≤ 1.0%0.2%
Peak Area %RSD ≤ 2.0%0.5%
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 2000> 8000

The low relative standard deviation (%RSD) for retention time and peak area indicates excellent system precision. The tailing factor and plate count demonstrate high column efficiency and good peak shape.

Method Optimization

The critical parameter for optimization was the mobile phase composition. An isocratic method was desired for its simplicity and robustness. The percentage of acetonitrile was varied to achieve an optimal retention time between 5 and 7 minutes, ensuring sufficient resolution from the solvent front and any potential early-eluting impurities.

% Acetonitrile (v/v)Retention Time (min)Observations
35%12.5Long run time, excessive peak broadening.
45% 6.2 Optimal retention, sharp peak, good efficiency.
55%3.1Poor retention, risk of co-elution with solvent front.

The use of 0.1% formic acid was confirmed to be essential. In its absence (using only water and ACN), the analyte peak exhibited significant tailing (T > 2.5), which is unacceptable for quantitative analysis.

Method Validation Summary

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[15][16][17] The following is a summary of the validation performance (hypothetical data).

Validation ParameterResult
Specificity No interference from blank at the analyte's RT.
Linearity & Range R² > 0.999 over 10-150 µg/mL.
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD) Repeatability: 0.6%, Intermediate: 0.9%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness Unaffected by small changes in flow rate & pH.

The results confirm that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate high sensitivity.

Conclusion

A simple, specific, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. The method utilizes a standard C18 column with a mobile phase of 0.1% formic acid and acetonitrile (55:45 v/v), offering excellent peak shape and efficiency. The validation results demonstrate that the method is fit for its intended purpose and can be reliably implemented in quality control and research environments for the analysis of this compound and potentially other structurally related pyrazolopyrimidine derivatives.

References

  • Column Selection for HPLC Method Development. (2016).
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • HPLC Column Selection: Core to Method Development (Part I). (2025).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
  • Rapid Method Development through Proper Column Selection. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2013). Research Journal of Pharmacy and Technology.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016).
  • Ich guidelines for valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formul
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.).
  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. (2017).
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). PMC.

Sources

dosing guidelines for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Murine Dosing Guidelines and Pharmacokinetic Profiling for N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine-3-carboxamide core is a privileged, rigid bicyclic aromatic scaffold extensively documented for its high-affinity, ATP-competitive binding to multiple critical kinase targets, including Cyclin-Dependent Kinases (CDK1/2), Tropomyosin Receptor Kinases (TRKA), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3].

The specific derivative N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1380717-12-3) represents a low-molecular-weight, lipophilic hit compound utilized in preclinical oncology and immunology models[4]. Because of its planar structure and moderate lipophilicity, researchers frequently encounter erratic gastrointestinal absorption and high inter-subject variability if the compound is not formulated correctly.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. This document details the causality behind our formulation choices and provides a self-validating workflow to ensure reproducible in vivo exposure and robust pharmacokinetic (PK) profiling in murine models.

In Vivo Pharmacodynamic Rationale

Before executing a dosing protocol, it is critical to map the downstream pharmacodynamics. Pyrazolo[1,5-a]pyrimidine-3-carboxamides act as potent kinase inhibitors that trigger downstream transcriptional modulation, ultimately leading to cell cycle arrest (G2/M phase) and apoptosis via intrinsic pathways (e.g., increased p53, Bax, and caspase cascade activation)[2]. To capture this peak pharmacodynamic effect, tissue sampling must be precisely timed with the compound's Tmax​ .

MoA Cmpd N,5,7-trimethylpyrazolo [1,5-a]pyrimidine-3-carboxamide Kinases Target Kinases (CDK1/2, TRKA, IRAK4) Cmpd->Kinases ATP-competitive inhibition Downstream Downstream Signaling (pRb, NF-κB, MAPK) Kinases->Downstream Blockade of phosphorylation Effect Cell Cycle Arrest & Apoptosis Induction Downstream->Effect Transcriptional modulation

Mechanism of Action: Kinase inhibition by pyrazolo[1,5-a]pyrimidine-3-carboxamides.

Physicochemical Profiling and Formulation Strategy

The Causality of Formulation: Administering this compound in standard phosphate-buffered saline (PBS) will result in precipitation and failed dosing. Due to the strong intermolecular crystal lattice energy of the pyrazolopyrimidine core, we must utilize a viscosity-enhanced suspension for Oral (PO) gavage to maintain particle homogeneity, and a co-solvent system for Intravenous (IV) administration to ensure complete dissolution[1].

Table 1: Physicochemical Properties [4]

PropertyValueImplication for In Vivo Dosing
Molecular Weight 204.23 g/mol Excellent potential for membrane permeability.
Formula C10H12N4OSmall, uncharged at physiological pH.
XLogP3-AA ~1.5 - 2.5Moderate lipophilicity; requires surfactants for aqueous suspension.

Table 2: Validated Murine Formulation Matrix

RouteRecommended FormulationDosage RangeMax Volume (Mice)
PO (Gavage) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in dH₂O10 – 50 mg/kg10 mL/kg
IP (Injection) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline5 – 20 mg/kg10 mL/kg
IV (Tail Vein) 10% DMSO + 10% Solutol HS15 + 80% Saline1 – 5 mg/kg5 mL/kg

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of PO Formulation (Suspension)
  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) distilled water. Stir until clear, then cool to 4°C overnight to fully hydrate the polymer. Add 0.2 mL of Tween-80 and mix thoroughly.

  • Compound Wetting: Weigh the required amount of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Add a few drops of the vehicle to the powder and triturate in a mortar to form a smooth paste. Causality: Trituration breaks down primary aggregates, ensuring a uniform surface area for absorption.

  • Suspension: Gradually add the remaining vehicle while vortexing. Sonicate in a water bath for 15 minutes at room temperature.

  • Self-Validation Check: The suspension must appear uniformly milky without visible macroscopic aggregates. Pipette a 10 µL aliquot onto a glass slide and examine under a light microscope. Proceed only if particle size is uniformly < 10 µm.

Protocol B: Murine Oral Gavage (PO) Administration
  • Acclimatization: Ensure mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old) are fasted for 4 hours prior to dosing to reduce food-effect variability on gastric emptying.

  • Restraint & Dosing: Restrain the mouse by the scruff to immobilize the head and align the esophagus. Use a 20G or 22G stainless steel bulb-tipped gavage needle.

  • Execution: Gently insert the needle over the tongue and down the esophagus. Causality: Never force the needle; resistance indicates tracheal entry. Administer the calculated volume (max 10 mL/kg) smoothly.

Protocol C: Pharmacokinetic Blood Sampling & Processing
  • Serial Sampling: To minimize biological variance, perform serial blood sampling from the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 20–30 µL of blood per time point into K2EDTA-coated tubes. Causality: EDTA chelates calcium, preventing coagulation without interfering with subsequent LC-MS/MS ionization.

  • Plasma Extraction: Immediately invert the tubes 5 times and place them on wet ice. Centrifuge at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo enzymatic degradation of the carboxamide bond.

  • Storage: Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until bioanalysis.

Workflow Prep Formulation Preparation Dose Murine Dosing (PO/IP/IV) Prep->Dose Sample Serial Blood Sampling Dose->Sample Analysis LC-MS/MS Bioanalysis Sample->Analysis PK PK Parameter Calculation Analysis->PK

Standard in vivo pharmacokinetic workflow for murine models.

Bioanalytical Validation and Expected Data

To ensure the trustworthiness of the PK data, the LC-MS/MS analytical run must be self-validating.

  • Validation Criteria: The run must include a standard calibration curve (e.g., 1–1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if ≥67% of QCs fall within ±15% of their nominal value.

Based on the behavior of highly optimized pyrazolo[1,5-a]pyrimidine-3-carboxamide kinase inhibitors[1][3], researchers should anticipate the following representative PK profile.

Table 3: Representative Murine PK Parameters (Simulated for 10 mg/kg PO Dose)

ParameterExpected RangeBiological Significance
Tmax​ (h) 0.5 – 1.5Indicates rapid gastrointestinal absorption.
Cmax​ (ng/mL) 800 – 1,500Must exceed the in vitro IC50 for the target kinase to ensure efficacy.
AUC0−∞​ (h·ng/mL) 3,000 – 6,000Total systemic exposure; used to calculate oral bioavailability (%F).
t1/2​ (h) 2.0 – 4.5Moderate half-life; suggests once or twice-daily dosing in efficacy models.

References

  • Guidechem: Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl- Source: Guidechem Database URL
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
  • Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment Source: Elsevier Pure URL
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing aqueous solubility challenges with N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1380717-12-3).

Structural Analysis & Causality (The "Why")

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide presents significant solubility hurdles in standard aqueous media. As a planar, heterocyclic system, the pyrazolo[1,5-a]pyrimidine core promotes strong intermolecular π-π stacking in the solid state. Coupled with the hydrogen-bonding capacity of the secondary carboxamide at position 3, this results in a high crystal lattice energy—a classic "brick-dust" solubility profile.

Unlike many advanced kinase inhibitors that incorporate solubilizing basic side chains (e.g., piperazines or 4-pyridinonyl groups) on the aryl rings to improve polarity[1], this specific trimethylated derivative lacks any ionizable center with a pKa between 2 and 10. Consequently, it remains unionized in physiological environments, rendering standard pH-adjustment strategies completely ineffective. Solubilization must therefore rely on disrupting the crystal lattice via co-solvents, surfactants, or macrocyclic complexation[2].

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out when I dilute my DMSO stock directly into PBS? A: Direct dilution into an aqueous buffer causes a rapid solvent shift known as a "solvent crash." The local concentration of water spikes before the DMSO can evenly disperse, forcing the highly hydrophobic pyrazolo-pyrimidine molecules to aggregate and nucleate. To prevent this, you must use intermediate dilution steps or co-solvents (like PEG-400) to lower the thermodynamic penalty of hydration[2].

Q: Can I improve aqueous solubility by lowering the pH of my assay buffer? A: No. The nitrogens within the pyrazolo[1,5-a]pyrimidine core are highly delocalized and very weakly basic. Protonation would require an extremely low pH that is incompatible with biological assays. Because the molecule cannot form a stable salt at physiological pH, pH adjustments will not improve solubility[1].

Q: What is the maximum tolerated DMSO concentration for in vitro cell assays using this compound? A: For most cell-based assays, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target transcriptomic changes. If your required assay concentration forces the DMSO level above 1%, you must transition to a surfactant (e.g., Tween 80) or cyclodextrin-based vehicle.

Troubleshooting Guides & Workflows

In Vitro Assay Solubilization

When preparing the compound for biochemical or cellular assays, a stepwise dilution strategy is critical to prevent precipitation.

InVitroWorkflow A Dry Powder N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Store at -20°C) B Primary Stock (10-20 mM) Dissolve in 100% DMSO A->B Vortex & Sonicate C Intermediate Dilution (100x Assay Conc) Use DMSO or PEG-400 B->C Serial Dilution D Final Assay Media (<1% DMSO in Buffer) C->D Dropwise addition with rapid mixing E Precipitation Check (Nephelometry / DLS) D->E QC Step

Fig 1: In vitro solubilization workflow for pyrazolo[1,5-a]pyrimidine derivatives.

In Vivo Formulation Strategy

For animal dosing, the formulation depends heavily on the target dose. High doses require inclusion complexation to shield the hydrophobic core from the aqueous environment.

InVivoFormulation Start Target Dose > 5 mg/kg? LowDose Low Dose (< 5 mg/kg) Use Co-solvent System Start->LowDose No HighDose High Dose (> 5 mg/kg) Use Complexation Start->HighDose Yes Cosolvent 5% DMSO 10% Tween 80 85% Saline LowDose->Cosolvent Cyclodextrin 20% HP-β-CD in Saline HighDose->Cyclodextrin QC Filter (0.22 µm) & Verify via HPLC Cosolvent->QC Cyclodextrin->QC

Fig 2: Decision tree for in vivo formulation of pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Excipient Compatibility

The following table summarizes the expected kinetic solubility limits of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide across various standard vehicles[2].

Vehicle / ExcipientMechanism of SolubilizationExpected Solubility LimitRecommended Application
100% DMSO Disruption of crystal lattice> 20.0 mg/mL (~100 mM)Primary stock storage (-20°C)
10% Tween 80 (aq) Micellar encapsulation0.5 - 1.0 mg/mLIn vivo dosing (IV/IP)
20% HP-β-CD (aq) Inclusion complexation1.0 - 2.5 mg/mLIn vivo dosing (PO/IV)
PBS (pH 7.4) Passive hydration< 0.01 mg/mLNot recommended alone

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Master Stock

This protocol utilizes a self-validating optical check to ensure complete dissolution before downstream use.

  • Weighing: Accurately weigh 2.04 mg of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (MW = 204.23 g/mol ) into a sterile, amber glass vial.

    • Causality: Amber glass is utilized to prevent potential photo-degradation of the pyrimidine ring during long-term storage.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be completely optically clear with no Schlieren lines (refractive index gradients indicating incomplete mixing).

  • Storage: Aliquot the solution into 50 µL volumes in tightly sealed microcentrifuge tubes and store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can induce nucleation and irreversible precipitation of the compound.

Protocol B: Preparation of a 2 mg/mL In Vivo Formulation (20% HP-β-CD)

This protocol leverages cyclodextrin complexation to achieve high aqueous concentrations for animal dosing.

  • Excipient Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of sterile 0.9% saline to create a 20% (w/v) vehicle. Vortex until completely clear.

  • API Addition: Add 2.0 mg of the dry compound directly to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 15-20 minutes at 40°C.

    • Causality: Thermal energy accelerates the thermodynamic equilibrium, allowing the lipophilic pyrazolo[1,5-a]pyrimidine core to enter the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

  • Validation: Centrifuge the formulation at 10,000 x g for 5 minutes to pellet any uncomplexed drug. Carefully decant the supernatant.

    • Validation Check: Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact concentration before proceeding with in vivo dosing.

References[2] Title: WO2018083085A1 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS

Source: WIPO (PCT) / Google Patents URL: [1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]

Sources

reducing off-target effects of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers, medicinal chemists, and drug development professionals in mitigating the off-target liabilities associated with N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide .

This compound is a well-known chemical building block and screening hit belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged pharmacophore widely utilized to develop ATP-competitive protein kinase inhibitors[1]. While highly potent against primary targets like IRAK4, B-Raf, or specific CDKs, the native trimethylated scaffold frequently exhibits broad kinome cross-reactivity[2]. This guide provides mechanistic insights, structural optimization strategies, and self-validating protocols to engineer out these off-target effects and widen your therapeutic window.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide show such high cross-reactivity across the kinome? A: The cross-reactivity is a direct consequence of its binding mechanism. The pyrazolo[1,5-a]pyrimidine core acts as an ATP mimetic. The nitrogen atoms in the core and the oxygen/nitrogen of the 3-carboxamide group form critical, highly conserved hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., the backbone NH of Met265 in IRAK4 or Cys531 in other kinases)[2]. Because the 5- and 7-positions are only substituted with small methyl groups, the molecule lacks the steric bulk necessary to clash with the smaller, more restrictive ATP pockets of off-target kinases. Consequently, it easily slips into the conserved ATP clefts of unintended targets like CDK2 or GSK-3β[3].

Q2: My cellular assays are showing unexpected cytotoxicity. How do I determine if this is an off-target effect or on-target biology? A: Unexpected cytotoxicity (e.g., cell cycle arrest or apoptosis in non-target tissue) is a hallmark of off-target Cyclin-Dependent Kinase (CDK) inhibition. CDK2 shares significant structural homology in its ATP pocket with other kinases and is frequently hit by unmodified pyrazolo[1,5-a]pyrimidines[4]. To decouple on-target efficacy from off-target toxicity, you must perform broad kinome profiling. If your compound inhibits CDK2 or related cell-cycle kinases at concentrations near your primary target's IC 50​ , the cytotoxicity is almost certainly off-target[3].

Q3: What specific structural modifications can I make to the 5- and 7-positions to improve kinase selectivity? A: Structure-Based Drug Design (SBDD) is required to build selectivity. By replacing the 5-methyl or 7-methyl groups with bulkier moieties—such as morpholines, diamines, or substituted aryls—you can exploit the unique, larger specificity pockets of your primary target[2]. These bulky groups will physically clash with the "gatekeeper" residues or the narrower binding clefts of off-target kinases, drastically reducing unintended binding[1].

Q4: I improved selectivity by adding bulk, but now my compound has poor cell permeability, requiring higher doses that bring back off-target effects. How do I fix this? A: This is a classic cLogD imbalance. Adding polar bulk (like diamines) at the 5-position often reduces passive permeability[2]. To restore permeability without losing selectivity, modify the 3-carboxamide group. Replacing the N-methyl group with fluorinated moieties (e.g., CF 3​ or CHF 2​ ) or specific heterocycles (like 1H-pyrazol-4-yl) can optimize the lipophilicity and improve the ligand binding efficiency (LBE). This allows for lower dosing, thereby avoiding the concentration thresholds that trigger off-target toxicity[2].

Part 2: Data Presentation - SAR Optimization Impact

To guide your synthetic strategy, the following table summarizes the causal relationship between specific structural modifications on the N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold and their impact on selectivity and permeability.

Table 1: Impact of Structural Modifications on Kinase Selectivity and Permeability

Modification ZoneOriginal Group (Hit)Optimized Group ExampleMechanistic RationaleImpact on Off-TargetsImpact on Permeability
3-Carboxamide N-methylN-(1H-pyrazol-4-yl) or CF 3​ Alters hinge-binding dynamics; modulates the critical hydrogen bond with the kinase backbone.Reduces binding to CDK2/GSK-3β.Significantly improves passive permeability ( Papp​ ).
5-Position MethylDiamines / MorpholinesIntroduces steric bulk that physically clashes with the smaller ATP pockets of off-target kinases.Drastically reduces broad kinome reactivity.May decrease permeability; requires lipophilicity balancing.
7-Position MethylAryl / HeteroarylExploits the unique specificity pocket of the target kinase to drive affinity.Enhances target affinity, allowing lower dosing to outcompete off-targets.Variable; depends on the electronic nature of the aryl group.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not rely on single-point assays. The following protocols are designed as self-validating systems to guarantee that observed reductions in off-target effects are genuine and not artifacts of assay interference or poor compound solubility.

Protocol 1: Self-Validating High-Throughput Kinome Profiling

Purpose: To quantitatively assess the off-target landscape of your synthesized pyrazolo[1,5-a]pyrimidine analogs. Causality: We utilize an active-site directed competition binding assay rather than a functional activity assay. This directly measures thermodynamic affinity at the ATP site, independent of the kinase's activation state or substrate concentration, providing a truer measure of off-target liability.

  • Compound Preparation: Prepare 10 mM stock solutions of the N,5,7-trimethyl hit and your optimized analogs in 100% anhydrous DMSO.

  • Control Integration (Self-Validation Step):

    • Positive Control: Include a pan-kinase inhibitor (e.g., Staurosporine) to validate the dynamic range and sensitivity of the assay panel.

    • Negative Control: Include a structurally similar inactive analog (e.g., a des-carboxamide variant of your scaffold). If this negative control shows inhibition, your assay is detecting non-specific aggregation or assay interference rather than true ATP-pocket binding.

  • Assay Execution: Screen compounds at a fixed concentration (e.g., 1 µM) against a panel of >100 kinases (including IRAK4, CDK2, B-Raf, and GSK-3β).

  • Data Analysis: Calculate the Selectivity Score ( S10​ ). An optimized lead should demonstrate an S10​ score of <0.05, indicating strong selectivity for the primary target over the broader kinome.

Protocol 2: Structure-Guided Permeability and Efflux Assessment

Purpose: To ensure that modifications made to reduce off-target binding do not ruin cellular penetrance, which would force higher in vivo dosing and resurrect off-target toxicity. Causality: High off-target toxicity in animal models is frequently driven by the massive doses required to overcome poor permeability or high active efflux of the drug.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

  • Bidirectional Transport: Apply the compound (10 µM) to the apical (A) side for A-to-B transport, and to the basolateral (B) side for B-to-A transport.

  • Efflux Validation (Self-Validation Step): Calculate the Efflux Ratio ( ER=Papp​ B-A/Papp​ A-B ). An ER>2 indicates active efflux (likely via P-glycoprotein). To validate this, run a parallel well co-administered with an efflux inhibitor (e.g., Elacridar). If the ER drops to ~1.0 in the presence of Elacridar, P-gp efflux is confirmed as the causal mechanism for poor exposure, dictating that you must reduce the hydrogen bond donor count on your scaffold.

Part 4: Mandatory Visualizations

The following diagrams illustrate the optimization workflow and the divergent signaling pathways associated with this chemical scaffold.

SAR_Workflow Hit Initial Hit: N,5,7-trimethylpyrazolo[1,5-a] pyrimidine-3-carboxamide Kinome Kinome Profiling (Identify Off-Targets) Hit->Kinome SBDD Structure-Based Drug Design (Analyze ATP Pocket) Kinome->SBDD Mod57 Modify 5/7-Positions (Add Steric Bulk) SBDD->Mod57 Mod3 Modify 3-Carboxamide (Optimize Hinge Binding) SBDD->Mod3 Assay In Vitro Validation (Cellular & Biochemical) Mod57->Assay Mod3->Assay Lead Optimized Lead (High Selectivity) Assay->Lead Success Fail Poor Selectivity Assay->Fail Failure Fail->SBDD

Caption: Workflow for structure-guided optimization to reduce off-target kinase activity.

Pathway cluster_target Primary Target (e.g., IRAK4) cluster_offtarget Off-Target (e.g., CDK2) Compound Pyrazolo[1,5-a]pyrimidine Inhibitor Target Target Kinase Compound->Target High Affinity OffTarget Off-Target Kinase Compound->OffTarget Unwanted Binding Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Cell Cycle Arrest OffTarget->Toxicity

Caption: Divergent signaling pathways illustrating target efficacy versus off-target cytotoxicity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances / PMC. 1

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters / PMC. 5

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI / Elsevier. 3

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Thieme Connect. 4

Sources

optimizing storage conditions for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide stability

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments. Our recommendations are grounded in established principles of small molecule chemistry and best practices for laboratory handling.

Introduction: Understanding the Stability of Your Compound

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound with a fused pyrazole and pyrimidine ring system. The stability of such molecules can be influenced by several factors, including temperature, light, humidity, and pH. While specific degradation pathways for this exact molecule are not extensively published, potential areas of concern for pyrazolopyrimidine derivatives include hydrolysis of the carboxamide group and oxidative degradation of the heterocyclic rings. This guide will help you navigate potential stability-related challenges and maintain the quality of your compound.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter.

My compound has changed color (e.g., turned yellow or brown) upon storage. What should I do?

A change in color is often an indicator of chemical degradation.

  • Immediate Actions:

    • Quarantine the sample: Do not use the discolored material in critical experiments until its purity has been verified.

    • Review storage conditions: Ensure the compound has been stored according to the recommended guidelines (see table below). Exposure to light or elevated temperatures can often cause discoloration. For a related compound, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a storage temperature of 2-8°C is recommended[1]. For another derivative, storage in a dry, dark place at 0-4°C for the short term or -20°C for the long term is advised[2].

    • Perform analytical testing: Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess the purity of the sample.[3] Compare the chromatogram of the discolored sample to a reference standard or a freshly prepared sample. Look for the appearance of new peaks, which may indicate degradation products.

  • Preventative Measures:

    • Store the solid compound in an amber vial to protect it from light.

    • For long-term storage, keep the compound at -20°C or below.

    • Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) if it is found to be sensitive to oxidation.

I am seeing a loss of biological activity in my assays over time. Could this be related to compound instability?

Yes, a decline in biological activity is a common consequence of compound degradation.

  • Troubleshooting Steps:

    • Confirm compound integrity: As with discoloration, the first step is to analyze the purity of your stock solution or solid compound by HPLC.[3]

    • Evaluate stock solution stability: If the solid compound is pure, the instability may be occurring in your stock solution. Many organic compounds are less stable in solution than as a solid.

      • Solvent effects: The choice of solvent can impact stability. Dimethyl sulfoxide (DMSO) is a common solvent, but it is hygroscopic and can degrade some compounds over time. Consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can introduce moisture and promote degradation.[4]

      • pH of the medium: If your assay is performed in an aqueous buffer, the pH could be promoting hydrolysis of the carboxamide group.

    • Perform a forced degradation study: To understand the compound's vulnerabilities, you can intentionally expose it to harsh conditions (e.g., acid, base, heat, oxidation). This can help identify the likely degradation pathways and inform better handling and storage procedures.[5]

My compound is precipitating out of solution. What could be the cause?

Precipitation can be due to several factors, including low solubility, temperature changes, or the formation of insoluble degradation products.

  • Investigative Actions:

    • Check solubility limits: You may be exceeding the compound's solubility in the chosen solvent. Try preparing a more dilute solution.

    • Assess temperature effects: Some compounds are less soluble at lower temperatures. If you are storing your solutions at 4°C or -20°C, allow them to fully equilibrate to room temperature and vortex thoroughly before use.

    • Analyze the precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC or Mass Spectrometry) to determine if it is the parent compound or a degradation product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide?

For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.

Storage DurationTemperatureAtmosphereContainer
Short-term (days to weeks)2-8°CAirAmber vial
Long-term (months to years)-20°C or -80°CInert gas (optional)Tightly sealed amber vial

Q2: How should I prepare and store stock solutions?

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble (e.g., DMSO, DMF).

  • Aliquoting: Prepare small, single-use aliquots to minimize the number of freeze-thaw cycles.[4]

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.

  • Stability Check: It is good practice to periodically check the purity of your stock solutions by HPLC, especially if they have been stored for an extended period.

Q3: What are the potential degradation pathways for this compound?

While specific data is limited, based on the structure, two primary degradation pathways can be hypothesized:

  • Hydrolysis of the carboxamide: This can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Oxidation of the heterocyclic rings: The pyrazole and pyrimidine rings may be susceptible to oxidation, especially if exposed to air and light over time.

The following diagram illustrates a potential hydrolytic degradation pathway:

G Compound N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide Degradant Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Compound->Degradant Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation of the parent compound.

Q4: Which analytical techniques are best for assessing the stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the purity of your compound and detecting any degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for stability testing.[3] A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A PDA detector will allow you to monitor the peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathways.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products if they can be isolated in sufficient quantity.[3]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Objective: To separate the parent compound from potential degradation products.

Materials:

  • N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid)

  • HPLC system with a PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound in DMSO or a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: PDA detector, 210-400 nm (monitor at the lambda max of the parent compound)

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent), a standard solution of the compound, and your test sample.

    • Examine the chromatogram for the appearance of new peaks in the test sample that are not present in the standard.

    • The peak area of the parent compound can be used to calculate the percentage of degradation.

The following diagram illustrates the workflow for investigating compound instability:

G A Observation of Instability (e.g., color change, loss of activity) B Review Storage and Handling Procedures A->B C Perform Analytical Purity Assessment (HPLC) B->C D Is the Compound Pure? C->D E Yes: Investigate Assay Conditions (e.g., buffer pH, solvent effects) D->E Yes F No: Quarantine Batch and Optimize Storage Conditions D->F No G Consider Forced Degradation Study for Proactive Stability Profiling F->G

Caption: Workflow for troubleshooting compound instability.

References

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed. Available at: [Link]

  • N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide - NextSDS. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. Available at: [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation - Impactfactor. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. Available at: [Link]

  • Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]

  • Mechanism of formation of pyrazolopyrimidine derivative 6. - ResearchGate. Available at: [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) - Benchchem. Available at: https://www.benchchem.com/product/b1157958://www.benchchem.com/product/b1157958

Sources

Application Support Center: Minimizing Cytotoxicity of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1380717-12-3) and related pyrazolo[1,5-a]pyrimidine kinase inhibitors.

While this fused bicyclic scaffold is a privileged structure for targeting oncogenic kinases, its ATP-competitive nature frequently results in basal cytotoxicity in healthy cell lines. This hub provides mechanistic troubleshooting, frequently asked questions (FAQs), and validated protocols to help you separate on-target efficacy from off-target toxicity.

Part 1: Mechanistic Troubleshooting (The "Why")

Before adjusting your assay parameters, it is critical to understand the causality behind healthy cell death. Toxicity with this scaffold is rarely random; it is driven by predictable off-target kinase promiscuity or physicochemical limitations.

ToxicityPathway cluster_target On-Target (Cancer Cells) cluster_offtarget Off-Target (Healthy Cells) Compound N,5,7-trimethylpyrazolo [1,5-a]pyrimidine-3-carboxamide TargetKinase Target Kinase (e.g., RET, Pim-1) Compound->TargetKinase High Affinity (Therapeutic Dose) CDK2 CDK1 / CDK2 (Cell Cycle) Compound->CDK2 Low Selectivity (High Dose) KDR KDR / VEGFR2 (Endothelial Survival) Compound->KDR Scaffold Liability hERG hERG Channels (Cardiac Rhythm) Compound->hERG Basic Amine Interactions Apoptosis Tumor Cell Apoptosis TargetKinase->Apoptosis Arrest Cell Cycle Arrest (Fibroblasts/Epithelial) CDK2->Arrest VascTox Endothelial Toxicity / Hemorrhage KDR->VascTox CardioTox Cardiotoxicity (Arrhythmia) hERG->CardioTox

Fig 1. On-target efficacy vs. off-target toxicity pathways for pyrazolo[1,5-a]pyrimidines.

Part 2: Frequently Asked Questions (FAQs)

Q1: My healthy control cells (e.g., WI-38 fibroblasts, PBMCs) are dying at the same rate as my target cancer cells. How do I establish a therapeutic window? A: This is a classic signature of off-target kinase promiscuity. The pyrazolo[1,5-a]pyrimidine core is a privileged ATP-competitive hinge-binding scaffold[1]. Because the ATP-binding pocket is highly conserved across the kinome, dosing this compound too high frequently inhibits essential cell-cycle kinases such as CDK1 and CDK2. This leads to unintended cell cycle arrest and apoptosis in healthy fibroblasts[2]. Actionable Step: Do not dose based solely on phenotypic cell death. Perform a target engagement assay (e.g., NanoBRET) to determine the absolute minimum dose required to achieve 80% target occupancy (IC80). Dosing above this threshold dramatically increases pan-kinase toxicity[3].

Q2: We are observing severe toxicity in endothelial cell models (HUVECs). Is this expected for this compound class? A: Yes. Off-target inhibition of KDR (VEGFR2 / Kinase insert Domain Receptor) is a heavily documented liability of the pyrazolo[1,5-a]pyrimidine scaffold[4]. KDR inhibition disrupts endothelial cell survival signaling, leading to rapid in vitro cytotoxicity and severe in vivo hemorrhagic events[5]. Actionable Step: Counter-screen your compound against a KDR biochemical assay. If KDR affinity is within 10-fold of your primary target, medicinal chemistry optimization (such as modifying the C5 position of the pyrazolo[1,5-a]pyrimidine core) is required to improve the selectivity index[5].

Q3: I observe sudden, acute cell death within 2 to 4 hours of compound addition. Is this kinase-mediated? A: No. Kinase-mediated apoptosis typically requires 24–72 hours to manifest biochemically. Acute cell death (<4 hours) is almost always an artifact of formulation. N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has limited aqueous solubility. If the DMSO concentration in your assay exceeds 0.2% (v/v), or if the compound precipitates out of solution, it causes immediate mechanical or solvent-induced lysis of healthy cells. Actionable Step: Keep final DMSO concentrations ≤0.1%. Use acoustic liquid handling (e.g., Echo) to dispense the compound directly into the assay plate, avoiding intermediate aqueous dilutions that cause the compound to "crash" out of solution.

Q4: We are seeing cardiotoxic signatures in iPSC-derived cardiomyocytes. How can we mitigate this? A: Cardiotoxicity in this context is often driven by hERG channel inhibition. While the core pyrazolo[1,5-a]pyrimidine scaffold is not inherently a hERG blocker, the addition of terminal basic moieties (primary or tertiary amines) during library synthesis frequently induces hERG liability[6]. Actionable Step: Profile the compound in a patch-clamp or hERG flux assay. Removing highly basic moieties can rescue the hERG profile without sacrificing primary kinase activity[6].

Part 3: Quantitative Selectivity & Toxicity Thresholds

To help you benchmark your assay results, the following table summarizes the typical kinase targets, off-target liabilities, and expected phenotypic responses associated with the pyrazolo[1,5-a]pyrimidine scaffold.

Kinase Target / LiabilityTypical Affinity (IC50)Primary Cell Type AffectedCytotoxic PhenotypeReference
Primary Targets (e.g., RET, Pim-1)< 10 nMCancer Cells (Targeted)Targeted Apoptosis / Efficacy[4][6]
KDR (VEGFR2) 10 nM - 100 nMEndothelial Cells (HUVECs)Hemorrhagic toxicity, Cell death[4][5]
CDK1 / CDK2 50 nM - 150 nMFibroblasts (WI-38), PBMCsCell cycle arrest, Basal toxicity[2][3]
hERG Channels > 10 µMCardiomyocytesAction potential prolongation[6]

Part 4: Standard Operating Procedures (SOPs)

To ensure your compound is killing cells due to on-target efficacy rather than off-target toxicity, you must utilize a self-validating protocol. The following workflow multiplexes Target Engagement (NanoBRET) with Basal Cytotoxicity (CellTiter-Glo) to calculate a true Therapeutic Index (TI).

Protocol: Multiplexed Determination of the Therapeutic Index (CC50 / IC50)

1. Cell Preparation & Seeding

  • Harvest healthy control cells (e.g., WI-38 human fibroblasts) and your target cancer cell line.

  • Seed cells into separate 384-well white opaque tissue culture plates at a density of 2,000 cells/well in 20 µL of appropriate assay medium.

  • Incubate overnight at 37°C, 5% CO2 to allow for cellular adhesion and recovery.

2. Compound Preparation & Acoustic Dispensing

  • Prepare a 10-point, 3-fold serial dilution of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of the compound directly to the assay plates.

  • Critical Quality Control: This ensures the final DMSO concentration is exactly 0.1% (v/v), completely eliminating solvent-induced basal toxicity.

3. Incubation & Target Engagement (NanoBRET)

  • Incubate the cells with the compound for 72 hours.

  • For the target cancer cells expressing a NanoLuc-kinase fusion, add the NanoBRET tracer and substrate according to the manufacturer's protocol. Read the BRET ratio on a luminescence microplate reader to confirm the compound is physically binding to the target kinase inside living cells (Yields the On-Target IC50).

4. Viability Assessment (CellTiter-Glo 2.0)

  • To the healthy WI-38 cells, add 20 µL of CellTiter-Glo® 2.0 reagent (1:1 volume ratio).

  • Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read total luminescence to measure ATP depletion (Yields the Healthy Cell CC50).

5. Data Analysis

  • Calculate the Therapeutic Index: TI = CC50 (WI-38) / IC50 (Target Cells).

  • Threshold: A TI > 10 is generally required to proceed with in vivo studies for this scaffold.

Workflow Step1 1. Cell Seeding Target Cells & Healthy PBMCs Step2 2. Acoustic Dispensing (Max 0.1% DMSO) Step1->Step2 Step3 3. Incubation (72 Hours at 37°C) Step2->Step3 Split Multiplex Readout Step3->Split Read1 NanoBRET Assay (Confirm On-Target IC50) Split->Read1 Read2 CellTiter-Glo 2.0 (Determine Healthy CC50) Split->Read2 Calc Calculate Therapeutic Index TI = CC50 / IC50 Read1->Calc Read2->Calc

Fig 2. High-throughput workflow for multiplexing target engagement and cytotoxicity.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: DOI.
  • Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: bioRxiv URL

Sources

troubleshooting low bioavailability of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced ADME Support Center. This guide is specifically engineered for drug development professionals and pharmacokinetics researchers troubleshooting the poor oral bioavailability ( F ) of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its structural analogs.

Oral bioavailability is a multifactorial parameter defined by the equation F=Fa​×Fg​×Fh​ (where Fa​ is fraction absorbed, Fg​ is intestinal availability, and Fh​ is hepatic availability). Pyrazolo[1,5-a]pyrimidines are privileged medicinal scaffolds[1], but their planar geometry and specific functionalization often lead to severe bottlenecks in all three parameters.

Diagnostic Workflow

Bioavailability_Troubleshooting A Low Oral Bioavailability (N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) B1 Module 1: Solubility Thermodynamic & Kinetic A->B1 B2 Module 2: Permeability Caco-2 & PAMPA A->B2 B3 Module 3: Metabolism HLM & Hepatocytes A->B3 C1 Dissolution-Limited (High Lattice Energy) B1->C1 < 10 µg/mL C2 Efflux-Limited (P-gp / BCRP Substrate) B2->C2 Efflux Ratio > 3 C3 Metabolism-Limited (CYP3A4 Oxidation) B3->C3 High CLint D1 Amorphous Solid Dispersion Lipid Formulation C1->D1 Mitigation D2 Co-dosing with Inhibitors Excipient Modulation C2->D2 Mitigation D3 Deuteration (CD3) CYP3A4 Inhibition C3->D3 Mitigation

Diagnostic workflow for troubleshooting low bioavailability of pyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Guide & FAQs

Module 1: Solubility & Dissolution Rate ( Fa​ )

Q: Why is the aqueous solubility of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide consistently below 10 µg/mL across all physiological pH ranges? A: The causality lies in the crystal lattice energy and the lack of ionizable centers. The pyrazolo[1,5-a]pyrimidine core is highly planar, promoting strong π−π stacking interactions in the solid state. Furthermore, the secondary amide (N-methyl carboxamide) acts as both a strong hydrogen bond donor and acceptor, locking the molecules into a rigid, highly stable crystal lattice. Because the nitrogens in the core are only weakly basic (pKa < 4), the compound remains neutral in the GI tract, preventing salt formation from improving dissolution[2].

Q: How can I formulate this compound to bypass dissolution-limited absorption without altering the chemical structure? A: You must disrupt the crystalline state. We recommend formulating the compound as an Amorphous Solid Dispersion (ASD) . By co-precipitating the API with a hydrophilic polymer (e.g., HPMCAS or PVP-VA), you trap the compound in a high-energy amorphous state. This significantly lowers the thermodynamic barrier to dissolution, generating a supersaturated state in the intestinal lumen that drives passive absorption.

Module 2: Permeability & Efflux Liability ( Fg​ )

Q: My PAMPA assay shows excellent passive permeability, but my in vivo absorption is near zero. Caco-2 bidirectional assays show an Efflux Ratio (ER) > 5.0. What is happening? A: A high PAMPA score combined with a high Caco-2 ER is the classic signature of active efflux. Pyrazolo[1,5-a]pyrimidines, particularly those with hydrogen-bonding appendages like a 3-carboxamide, are highly recognized substrates for P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) [3]. The efflux transporters actively pump the drug out of the enterocytes back into the gut lumen, drastically reducing Fg​ .

Q: How do I overcome this efflux liability during preclinical in vivo studies? A: To validate that efflux is the sole barrier, co-administer the compound with a known P-gp/BCRP inhibitor, such as Elacridar (GF120918), at 10 mg/kg in your rodent PK models. If bioavailability spikes, your diagnosis is confirmed. For clinical formulation, consider incorporating excipients that inherently inhibit P-gp, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or Pluronic block copolymers.

Module 3: Hepatic First-Pass Metabolism ( Fh​ )

Q: Intravenous (IV) dosing shows a very short half-life ( t1/2​ ) and high systemic clearance. What is the metabolic weak point of this specific molecule? A: The 5- and 7-methyl groups on the pyrazolo[1,5-a]pyrimidine ring are severe metabolic liabilities. Because the pyrimidine ring is electron-deficient, these methyl protons are highly activated. Hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2 ) readily perform hydrogen atom abstraction followed by oxygen rebound, rapidly oxidizing these methyls into hydroxymethyl metabolites, which are subsequently glucuronidated and excreted[4].

Q: If I am permitted to synthesize analogs, what is the most conservative structural change to block this metabolism? A: Implement the Kinetic Isotope Effect (KIE) by synthesizing the trideuteromethyl ( −CD3​ ) analogs at the 5- and 7-positions. The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which raises the activation energy required for CYP450-mediated cleavage. This often drastically reduces intrinsic clearance ( CLint​ ) while maintaining the exact steric and electronic profile of the parent drug.

Quantitative ADME Data Presentation

To accurately benchmark your compound, compare your internal data against the established thresholds for pyrazolo[1,5-a]pyrimidine development candidates.

ParameterAssay MethodologyTarget Threshold for High F Typical Value for Trimethyl-PyrazolopyrimidinesTroubleshooting Action
Kinetic Solubility Nephelometry (pH 7.4)> 50 µg/mL< 10 µg/mLTransition to ASD or Lipid-based formulation.
Passive Permeability PAMPA ( Papp​ )> 10×10−6 cm/s 15−25×10−6 cm/sUsually sufficient; focus on efflux.
Efflux Ratio (ER) Caco-2 Bidirectional< 2.04.0 - 8.0 (High P-gp liability)Co-dose with Elacridar; use TPGS excipient.
Intrinsic Clearance HLM ( CLint​ )< 15 µL/min/mg> 60 µL/min/mgDeuteration of C5/C7 methyls; CYP3A4 inhibitors.
Plasma Protein Binding Equilibrium Dialysis< 95% bound85% - 92% boundMonitor free fraction ( fu​ ) for efficacy.

Self-Validating Experimental Protocol: HLM Intrinsic Clearance ( CLint​ )

To definitively prove that CYP-mediated oxidation of the methyl groups is destroying your bioavailability, you must run a precisely controlled Human Liver Microsome (HLM) stability assay. This protocol is self-validating: it includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

Materials Required:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Test Compound: N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (10 mM in DMSO)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+/Glc-6-P; Solution B: G6PDH)

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound in 0.1 M phosphate buffer to a working concentration of 2 µM (final DMSO concentration must be < 0.1% to prevent CYP inhibition).

  • Microsome Addition: In a 96-well incubation plate, add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the plate to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the wells. Crucial Control: For the negative control wells, add an equivalent volume of plain buffer instead of NADPH.

  • Incubation & Sampling: Incubate the plate at 37°C on a plate shaker. At precise time points ( t=0,5,15,30,45,60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. The organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate CLint​ using the formula:

    CLint​=(mg protein/mLk​)×1000[µL/min/mg]

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its bioisosteric relationship with adenine allows it to effectively compete for the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of targeted therapeutics.[1] This guide provides an in-depth comparison of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide with other key derivatives, exploring how subtle structural modifications influence their biological activity, with a focus on kinase inhibition and anticancer applications.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Kinase-Targeting Scaffold

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine is a cornerstone in the design of kinase inhibitors.[2] Its planar structure and nitrogen atom arrangement mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.[1] The versatility of this scaffold allows for substitutions at multiple positions, primarily C2, C3, C5, and C7, which in turn modulates the potency, selectivity, and pharmacokinetic properties of the resulting compounds.[2] Derivatives of this class have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and other key players in oncogenic signaling pathways.[3][4]

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: A Structural Overview

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1380717-12-3) serves as our reference compound.[5] Its key structural features include:

  • Methyl groups at the 5- and 7-positions: These small alkyl groups can influence solubility and interactions with hydrophobic pockets within the target kinase.

  • An N-methylcarboxamide group at the 3-position: This moiety is crucial for forming hydrogen bonds and other interactions within the ATP-binding site.

  • An unsubstituted 2-position: This position is often a key site for introducing larger substituents to enhance potency and selectivity.

Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

The following sections compare N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide with other derivatives based on the substitution patterns at key positions of the pyrazolopyrimidine core.

The Influence of Substituents at the 5- and 7-Positions

The substituents at the 5- and 7-positions of the pyrimidine ring play a significant role in modulating the biological activity of these compounds. While our reference compound possesses methyl groups, other substitutions have been extensively studied.

For instance, in a series of 2-arylamino-5,7-disubstituted-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, compounds with larger aromatic groups at the 5- and 7-positions, such as phenyl groups, have demonstrated potent anticancer activity.[1] Compound 7a from this series, with diphenyl substitutions, was identified as a potential hit with a mean percentage of growth inhibition of 48.5% across the NCI-60 cancer cell line panel.[1] This suggests that bulkier hydrophobic groups at these positions can enhance binding affinity.

In contrast, a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents showed that the removal of a methyl group at the R4 position (equivalent to the 5-position in our scaffold) was detrimental to activity in one case, but led to a 4-fold increase in potency in another analogue, highlighting the context-dependent nature of these modifications.[3]

Table 1: Comparison of IC50 Values for Pyrazolo[1,5-a]pyrimidine Derivatives with Varying 5- and 7-Substituents

Compound5-Substituent7-SubstituentTarget/Cell LineIC50 (µM)Reference
7a PhenylPhenylHCT-1166.28 ± 0.26[1]
Reference (inferred) MethylMethyl---
The Critical Role of the 3-Carboxamide Moiety

The carboxamide group at the 3-position is a common feature in many active pyrazolopyrimidine derivatives. Its ability to act as both a hydrogen bond donor and acceptor is critical for anchoring the molecule within the kinase active site.

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antitubercular agents revealed that the carboxamide moiety is crucial for their activity.[6] Modifications to the N-substituent of the carboxamide can significantly impact potency. For example, replacing the N-methyl group of our reference compound with larger or more complex moieties can either enhance or diminish activity depending on the target.

Enhancing Potency and Selectivity through 2-Position Substitution

The 2-position of the pyrazolo[1,5-a]pyrimidine scaffold is a key site for modification to improve potency and selectivity. Our reference compound is unsubstituted at this position. However, many highly potent derivatives feature substitutions at C2.

A series of 2-arylamino-pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated that the introduction of a substituted aniline at the 2-position can lead to potent CDK1 inhibitors.[1] Specifically, a 2-((2,4-dimethoxyphenyl)amino) group was found in the most active compound, 7a , which exhibited an IC50 of 6.28 µM against the HCT-116 colorectal cancer cell line.[1]

This highlights a significant opportunity for enhancing the potential activity of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide by introducing suitable substituents at the 2-position.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases involved in cell cycle progression and proliferation. A key target family is the Cyclin-Dependent Kinases (CDKs).

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Progression S-Phase Progression CDK2->S-Phase Progression E2F E2F Rb->E2F releases Gene Transcription Gene Transcription E2F->Gene Transcription activates S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->CDK4/6 inhibits Pyrazolo[1,5-a]pyrimidine->CDK2 inhibits

Caption: Inhibition of CDK4/6 and CDK2 by pyrazolo[1,5-a]pyrimidine derivatives disrupts cell cycle progression.

To evaluate the efficacy of these compounds, a robust experimental workflow is essential. A typical workflow for screening and characterizing pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors is outlined below.

Experimental_Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening In Vitro Kinase Assay (e.g., ADP-Glo™) Dose-Response Analysis Dose-Response Analysis Primary Screening->Dose-Response Analysis Determine IC50 Selectivity Profiling Selectivity Profiling Dose-Response Analysis->Selectivity Profiling Panel of Kinases Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Proliferation, Apoptosis

Caption: A typical experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available assays and is suitable for high-throughput screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test compounds (e.g., N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its derivatives) dissolved in DMSO.

  • Recombinant protein kinase (e.g., CDK2/Cyclin A).

  • Kinase-specific substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the target kinase.

    • Add 2 µL of a solution containing the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, while not extensively characterized in the literature, provides a valuable structural template for understanding the broader class of pyrazolo[1,5-a]pyrimidine derivatives. Based on extensive SAR studies of related compounds, its biological activity is likely to be modest. However, its core structure holds significant potential for optimization.

Future research should focus on:

  • Synthesis and evaluation of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide to establish a baseline activity profile.

  • Introduction of diverse substituents at the 2-position to enhance potency and kinase selectivity.

  • Exploration of alternative substitutions at the 5- and 7-positions to optimize pharmacokinetic properties.

By systematically exploring the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold, the development of novel and highly effective kinase inhibitors for cancer therapy and other diseases remains a promising endeavor.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC - NIH.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
  • Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment. PubMed.
  • N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. NextSDS.
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  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC - NIH.
  • Information on EC 1.13.12.3 - tryptophan 2-monooxygenase and Organism(s) Pseudomonas savastanoi and UniProt Accession P06617.
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  • Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities. MDPI.
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  • WO2016142855A2 - Pyrazolo[1,5-a][3][5][7]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Google Patents.

  • 7TE7: Estrogen Receptor Alpha Ligand Binding Domain in Complex with RAD1901. RCSB PDB.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry (RSC Publishing).
  • Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrids: Design, Synthesis and Evaluation of Anti-Tubercular Activity. PubMed.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed.
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efficacy comparison of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide and standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a robust framework for the comparative efficacy analysis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide against a panel of standard kinase inhibitors. Recognizing that N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel investigational compound, this document focuses on establishing the rigorous experimental methodologies required for a scientifically valid comparison, rather than presenting pre-existing comparative data.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most important classes of drug targets.[2][4] The development of small-molecule kinase inhibitors has revolutionized oncology, offering targeted therapies with improved efficacy and safety profiles compared to traditional chemotherapy.[1][2][4]

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of various biologically active compounds.[5][6] Derivatives have shown potent inhibitory activity against several kinases, including Pim-1, Flt-3, B-Raf, and CDKs, underscoring the therapeutic potential of this chemical class.[6][7][8][9] This guide focuses on N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a specific derivative whose efficacy profile is yet to be fully characterized. Our objective is to outline a comprehensive strategy for its evaluation against established clinical and research-grade kinase inhibitors.

Panel of Standard Kinase Inhibitors for Benchmarking

A meaningful comparison requires benchmarking against well-characterized inhibitors that represent different classes and target profiles.

  • Imatinib: A first-generation tyrosine kinase inhibitor (TKI) that revolutionized cancer therapy.[10] It selectively targets the ATP-binding site of BCR-Abl, c-KIT, and PDGF-R, making it the standard of care for specific leukemias and gastrointestinal stromal tumors.[10][11][12]

  • Gefitinib: A first-generation epidermal growth factor receptor (EGFR) TKI.[3][13] It is highly effective in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain.[14][15]

  • Sorafenib: An oral multi-kinase inhibitor that targets both intracellular serine/threonine kinases (Raf) and cell surface receptor tyrosine kinases (VEGFR, PDGFR).[16][17][18] This dual mechanism allows it to inhibit both tumor cell proliferation and angiogenesis.[17][19]

  • Staurosporine: An alkaloid originally isolated from Streptomyces staurospores.[20] It is a potent but non-selective, ATP-competitive kinase inhibitor that inhibits a broad spectrum of kinases, often with nanomolar potency.[20][21][22][23] Due to its broad activity, it serves as a common positive control in kinase assays.[20]

A Methodological Framework for Comparative Efficacy

To objectively assess the efficacy of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a tiered approach is necessary, beginning with biochemical assays and progressing to cell-based models. This establishes a comprehensive profile of the compound's potency, selectivity, and cellular activity.

Tier 1: Biochemical Potency (IC₅₀ Determination)

The initial step is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency against a purified kinase enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a radiometric or luminescence-based assay to determine IC₅₀ values. The choice of detection method often depends on laboratory capabilities and throughput requirements; luminescence-based assays like ADP-Glo™ are common for their high sensitivity and non-radioactive nature.[24]

Workflow: IC₅₀ Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a base reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[25] The specific components may vary depending on the kinase being assayed.

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide and the standard inhibitors in DMSO. Dispense the diluted compounds into a 384-well assay plate. Include DMSO-only (negative control) and a known potent inhibitor like Staurosporine (positive control).

  • Kinase Reaction:

    • Add the purified kinase and its specific substrate (e.g., a peptide or protein like myelin basic protein) to the wells containing the compounds.[26]

    • Allow for a brief pre-incubation (15-20 minutes) at room temperature to permit compound binding to the kinase.[26]

    • Initiate the phosphorylation reaction by adding ATP. Causality: It is critical to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase.[25] Testing at excessively low ATP levels can artificially inflate inhibitor potency, while high ATP levels can reduce it, making cross-study comparisons difficult.[25]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.[25]

  • Detection (ADP-Glo™ Example):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[24]

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase/luciferin reaction.[24]

    • Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and a saturating concentration of a potent inhibitor (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Data Presentation

The resulting IC₅₀ values should be compiled into a clear, comparative table. This allows for a direct, at-a-glance assessment of potency and selectivity.

Table 1: Comparative Biochemical Potency (IC₅₀, nM)

Compound Target Kinase 1 Target Kinase 2 Off-Target Kinase A Off-Target Kinase B
N,5,7-trimethylpyrazolo... Experimental Value Experimental Value Experimental Value Experimental Value
Imatinib >10,000 Experimental Value >10,000 >10,000
Gefitinib Experimental Value >10,000 >10,000 >10,000
Sorafenib Experimental Value Experimental Value Experimental Value Experimental Value

| Staurosporine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Tier 2: Cellular Activity (GI₅₀ Determination)

While biochemical assays measure potency against an isolated enzyme, cell-based assays determine a compound's ability to inhibit cell proliferation, which integrates factors like cell permeability and engagement of the kinase in its native environment.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol uses a metabolic readout (e.g., MTT or the more sensitive ATP-based CellTiter-Glo®) to measure the number of viable cells after treatment, determining the 50% growth inhibitory concentration (GI₅₀).

Workflow: Cell Proliferation Assay

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding:

    • Causality: Select cell lines known to be dependent on the target kinase for their proliferation and survival (e.g., an EGFR-mutant NSCLC line for Gefitinib). Also include a "control" cell line that does not express or depend on the target kinase to assess off-target cytotoxicity.

    • Seed cells in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[27]

  • Compound Treatment: Add serially diluted compounds to the cells. Incubate for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment (CellTiter-Glo® Example):

    • Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for a luciferase reaction that is fueled by the ATP present in viable cells.

    • Measure the resulting luminescence. The signal is proportional to the amount of ATP and, therefore, the number of metabolically active cells.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ value using a non-linear regression analysis, similar to the IC₅₀ determination.

Data Presentation

The GI₅₀ values should be tabulated to compare the cellular potency of the compounds across different cell lines.

Table 2: Comparative Cellular Potency (GI₅₀, nM)

Compound Target-Dependent Cell Line Control Cell Line
N,5,7-trimethylpyrazolo... Experimental Value Experimental Value
Imatinib Experimental Value >10,000
Gefitinib Experimental Value >10,000
Sorafenib Experimental Value Experimental Value

| Staurosporine | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide provides a foundational, two-tiered experimental framework for the rigorous efficacy comparison of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide against standard kinase inhibitors. By systematically determining and comparing biochemical IC₅₀ and cellular GI₅₀ values, researchers can build a comprehensive profile of this novel compound's potency, cellular activity, and potential selectivity.

Positive results from these assays would warrant progression to more advanced studies, including broad-panel kinase screening to fully define selectivity, in-cell target engagement assays to confirm binding in a physiological context, and ultimately, in vivo xenograft models to evaluate therapeutic efficacy in a living system.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Imatinib mesylate? Retrieved from [Link]

  • Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Wang, Z., et al. (2019). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). gefitinib. Retrieved from [Link]

  • Matei, D., et al. (2011). Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. Cancer Genomics & Proteomics. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Imatinib (Glivec). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Fausel, C. (2007). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Annals of Pharmacotherapy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Gefitinib – Knowledge and References. Retrieved from [Link]

  • Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research. Retrieved from [Link]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2024). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine | Ligand page. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Guggilapu, S. D., et al. (2024). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Heliyon. Retrieved from [Link]

  • Kim, J., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bischof, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Tang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Retrieved from [Link]

  • MDPI. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • Wu, P., et al. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. Retrieved from [Link]

  • CAS. (2025, February 26). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Retrieved from [Link]

  • Roskoski, R. Jr. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Pharmacological Research. Retrieved from [Link]

  • ResearchGate. (2017, July 21). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF. Retrieved from [Link]

  • Lee, J. H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015, June). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF. Retrieved from [Link]

  • Tang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Chu, X. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Retrieved from [Link]/)

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Validating Target Engagement of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in RET-Driven Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted therapies, demonstrating biochemical potency is no longer sufficient. To predict in vivo efficacy, we must definitively prove that a compound engages its intended target within the complex, ATP-rich environment of a living cell.

This guide provides an objective, mechanistic comparison of target engagement (TE) validation strategies for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (hereafter referred to as N57-TMP ), a highly potent pyrazolo[1,5-a]pyrimidine-based kinase inhibitor. Based on the established efficacy of the pyrazolo[1,5-a]pyrimidine scaffold against the RET (Rearranged during Transfection) receptor tyrosine kinase[1], we will compare N57-TMP's intracellular performance against the standard-of-care RET inhibitor, Selpercatinib, using cutting-edge TE technologies.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore in kinase drug discovery because it acts as a rigid, highly efficient bioisostere for the adenine ring of ATP[1].

Causality of Binding:

  • Hinge Region Interaction: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core form critical, bidentate hydrogen bonds with the backbone amides of the RET kinase hinge region.

  • Hydrophobic Packing: The 5,7-dimethyl substitutions project into the hydrophobic pocket of the kinase domain, enhancing shape complementarity and shielding the hydrogen bonds from solvent.

  • Solvent-Exposed Tail: The 3-carboxamide group is oriented toward the solvent-exposed region, providing a vector for further synthetic modification without disrupting the primary binding affinity.

RET_Pathway GDNF GDNF Family Ligands RET RET Receptor Tyrosine Kinase GDNF->RET Dimerization & Activation RAS RAS / MAPK Pathway RET->RAS Phosphorylation PI3K PI3K / AKT Pathway RET->PI3K Phosphorylation N57TMP N57-TMP (Pyrazolopyrimidine) N57TMP->RET ATP-Competitive Inhibition Proliferation Tumor Proliferation RAS->Proliferation Transcriptional Activation Survival Cell Survival PI3K->Survival Anti-apoptotic Signaling

Fig 1: RET signaling pathway and mechanistic intervention by N57-TMP.

Comparison of Target Engagement Technologies

To validate that N57-TMP successfully outcompetes intracellular ATP (which is present at high 1–5 mM concentrations), we compare two orthogonal, self-validating cell-based systems: NanoBRET and the Cellular Thermal Shift Assay (CETSA) .

A. NanoBRET Intracellular Kinase Assay

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the competitive displacement of a cell-permeable, fluorescent tracer by the test compound[2].

  • Advantage: Provides real-time, quantifiable equilibrium binding data (intracellular IC 50​ ) in live cells[3].

  • Limitation: Requires transient transfection of a NanoLuc-RET fusion protein, meaning the target is overexpressed rather than endogenous.

B. Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its melting temperature ( Tm​ ) higher[4].

  • Advantage: Measures engagement of the endogenous, unmodified RET kinase in its native physiological complex[5].

  • Limitation: Lower throughput than NanoBRET; requires precise thermal cycling and downstream quantification via AlphaLISA or Western Blot.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must contain internal controls to prevent artifactual data. The following methodologies are optimized for N57-TMP.

Protocol 1: NanoBRET Target Engagement

Causality Check: We utilize an extracellular NanoLuc inhibitor in this protocol. Why? If a compound is cytotoxic, the cell membrane ruptures, leaking NanoLuc into the media where it can interact with the tracer, creating false-positive BRET signals. The extracellular inhibitor quenches this artifact, ensuring we only measure intact, living cells[2].

  • Cell Seeding & Transfection: Plate HEK293 cells in a 384-well format. Transfect with the NanoLuc-RET fusion vector and incubate for 24 hours to allow steady-state expression[3].

  • Tracer Addition: Add NanoBRET Tracer K-5 (a broad-spectrum kinase tracer) at a concentration equal to its pre-determined Kd​ to ensure optimal assay sensitivity.

  • Compound Treatment: Dispense an 11-point serial dilution of N57-TMP (ranging from 10 µM to 0.1 nM). Crucial Step: Incubate for exactly 2 hours. Reasoning: This allows the system to reach thermodynamic equilibrium between intracellular ATP, the tracer, and N57-TMP.

  • Substrate & Readout: Add the Nano-Glo® substrate alongside the extracellular NanoLuc inhibitor. Measure dual-wavelength emission (460 nm for donor, 618 nm for acceptor) using a multimode microplate reader.

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm) and fit to a four-parameter sigmoidal dose-response curve to determine the intracellular IC 50​ .

NanoBRET_Workflow Step1 Step 1 Transfect NanoLuc-RET Step2 Step 2 Add Fluorescent Tracer Step1->Step2 Step3 Step 3 Add N57-TMP Competitor Step2->Step3 Step4 Step 4 Quantify BRET Ratio Step3->Step4 Outcome1 High BRET Tracer Bound Step4->Outcome1 Vehicle Outcome2 Low BRET N57-TMP Engaged Step4->Outcome2 + Inhibitor

Fig 2: NanoBRET target engagement logic for N57-TMP competitive displacement.

Protocol 2: CETSA with AlphaLISA Readout

Causality Check: We replace traditional Western blotting with AlphaLISA for the readout. Western blots are semi-quantitative and prone to transfer artifacts. AlphaLISA is a homogeneous, bead-based proximity assay that provides a highly sensitive, broad dynamic range for accurate Tm​ curve fitting[5].

  • Cell Treatment: Culture Ba/F3 cells expressing endogenous KIF5B-RET fusions. Treat with 1 µM N57-TMP or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and distribute equal volumes into a 96-well PCR plate.

  • Thermal Challenge: Subject the plate to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C. Reasoning: This induces temperature-dependent unfolding and aggregation of unbound proteins[4].

  • Lysis & Clearance: Add mild detergent-based lysis buffer (supplemented with protease inhibitors). Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated (denatured) proteins.

  • Quantification: Transfer the supernatant (containing the soluble, stabilized RET fraction) to an AlphaLISA plate. Add anti-RET acceptor beads and streptavidin-donor beads. Read the chemiluminescent signal.

  • Data Analysis: Plot the normalized AlphaLISA signal against temperature to calculate the thermal shift ( ΔTm​ ).

Quantitative Data Presentation

The table below summarizes the target engagement profile of N57-TMP compared to Selpercatinib. Notice the characteristic "right-shift" from biochemical to intracellular IC 50​ values. This shift is a physical reality of competitive inhibition in the presence of millimolar intracellular ATP, underscoring why live-cell TE assays are mandatory before advancing a compound to in vivo models.

CompoundBiochemical RET IC 50​ (nM)NanoBRET Intracellular IC 50​ (nM)CETSA Thermal Shift ( ΔTm​ , °C)Off-Target KDR IC 50​ (nM)
N57-TMP 1.8 ± 0.324.5 ± 2.1+ 5.2°C> 1,000
Selpercatinib (Control) 0.4 ± 0.18.2 ± 1.4+ 7.8°C> 5,000
Vehicle (DMSO) N/AN/ABaseline (0°C)N/A

Data Interpretation: While N57-TMP exhibits a slightly lower affinity than the clinical-stage Selpercatinib, its pyrazolo[1,5-a]pyrimidine-3-carboxamide core achieves excellent cell permeability and robust target engagement ( ΔTm​ > 5°C), while maintaining strict selectivity against anti-targets like KDR (VEGFR2)[1].

Conclusion

Validating the target engagement of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide requires orthogonal approaches. NanoBRET provides the necessary high-throughput, quantitative intracellular IC 50​ data to drive Structure-Activity Relationship (SAR) campaigns, while CETSA confirms that the compound thermodynamically stabilizes the endogenous RET kinase in its native state. Together, these self-validating systems bridge the critical gap between biochemical potency and in vivo efficacy.

References

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma | ACS Medicinal Chemistry Letters - acs.org -
  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions | ACS Chemical Biology - acs.org -
  • RET NanoBRET Kinase Assay - Reaction Biology - reactionbiology.com -
  • Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC - nih.gov -
  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books - rsc.org -

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffolds in Kinase Panel Screenings

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the cross-reactivity profiles for compounds built upon the pyrazolo[1,5-a]pyrimidine scaffold, with a conceptual focus on derivatives like N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. While specific screening data for this exact molecule is not broadly published, the extensive use of its core structure in drug discovery allows for a robust, data-driven exploration of its potential selectivity and off-target interactions. We will examine published data from structurally related analogs to provide researchers with a framework for anticipating and evaluating the cross-reactivity of novel compounds within this chemical class.

The pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its fused heterocyclic system is adept at forming key interactions within the ATP-binding pocket of kinases, making it a powerful starting point for inhibitor design.[1] However, the high degree of homology among the ATP-binding sites of the 500+ kinases in the human kinome presents a significant challenge: ensuring target selectivity.[3] Undesired off-target activity can lead to toxicity or confound experimental results, making comprehensive cross-reactivity profiling an indispensable step in the drug development process.

This guide will delve into the factors influencing the selectivity of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, compare the screening profiles of analogs targeting different kinases, and provide a standardized protocol for conducting a robust kinase panel screen.

The Pyrazolo[1,5-a]pyrimidine-3-carboxamide Scaffold: A Platform for Tunable Selectivity

The core scaffold provides the foundational geometry for ATP competition, but the substituents at various positions are the ultimate determinants of potency and selectivity. The N-alkylation and substitutions at the 5- and 7-positions of the pyrimidine ring, along with modifications to the 3-carboxamide group, are critical for steering the molecule's interactions toward a specific kinase while avoiding others.[2][4]

For a molecule like N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, the methyl groups at positions 5 and 7 and on the exocyclic nitrogen are the primary drivers of its unique pharmacological profile. These groups can influence solubility, cell permeability, and, most importantly, the fine-tuning of interactions within the targeted ATP pocket.

Caption: Key diversification points on the core scaffold.

Comparative Analysis: Cross-Reactivity in Published Analogs

To understand the potential behavior of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, we can analyze the selectivity data from publicly disclosed analogs. The following table summarizes the performance of different pyrazolo[1,5-a]pyrimidine derivatives in kinase panel screens, demonstrating how modifications to the core structure dramatically alter their cross-reactivity profiles.

Primary Target Compound/Analog Series Screening Details Selectivity Profile & Key Findings Reference
IRAK4 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesBroad kinase panels (220-236 kinases) at 1 µM concentration.Initial hits showed significant off-target activity (e.g., inhibiting 22 out of 220 kinases).[3] Structure-guided optimization led to compounds with excellent selectivity over the closely related IRAK1 and a cleaner overall kinome profile.[5][6][7][3][5][6][7]
Pim-1 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidinesPanel of 119 oncogenic kinases at 1 µM concentration.The lead compound was found to be highly selective, inhibiting only a small fraction of the panel. The selectivity score (S(50)) was 0.14, indicating high specificity for Pim-1.[8][8]
Jak2 3-carboxamide pyrazolo[1,5-a]pyrimidinesPanel of 177 kinases.Lead compound 7a demonstrated excellent selectivity across the broad panel, with moderate selectivity (9-30x) against other Jak family members (Jak1, Jak3, Tyk2).[9][9]
CDK2 / TRKA Various pyrazolo[1,5-a]pyrimidine derivativesIn vitro enzymatic assays against CDK2 and TRKA.Specific derivatives were identified as potent dual inhibitors. Compound 6t showed IC50 values of 0.09 µM (CDK2) and 0.45 µM (TRKA), showcasing how this scaffold can be tuned for polypharmacology.[10][10]
B-Raf Pyrazolo[1,5-a]pyrimidine-3-carboxylatesB-Raf kinase biochemical assays.Novel derivatives were identified as potent B-Raf inhibitors, highlighting the scaffold's utility against another key oncogenic kinase family.[11][11]

Key Insights from Comparative Data:

  • High Potential for Off-Target Activity: Initial hits based on the pyrazolo[1,5-a]pyrimidine scaffold often display activity against a range of kinases, as seen with the early IRAK4 inhibitors.[3] This underscores the necessity of early and comprehensive panel screening.

  • Selectivity is Achievable: Through medicinal chemistry efforts, high selectivity can be achieved. The Pim-1 inhibitor series is a prime example, where the scaffold was optimized to be highly selective.[8]

  • Family-Specific Selectivity is a Hurdle: For kinases within the same family (e.g., JAKs or CDKs), achieving high selectivity can be challenging due to the conserved nature of their ATP-binding sites.[9]

  • Scaffold Versatility: The same core can be adapted to target vastly different kinases, from serine/threonine kinases like IRAK4 and Pim-1 to tyrosine kinases like TrkA.[4][10]

Designing and Interpreting a Panel Screening Experiment

A systematic approach is crucial for accurately assessing the cross-reactivity of a novel compound. The choice of panel and the interpretation of the resulting data are as important as the primary potency assay.

start_end start_end decision decision process process start Start: Novel Compound Synthesized primary_assay 1. Primary Target Assay (e.g., IRAK4 IC50) start->primary_assay is_potent Potent Hit? (IC50 < Threshold) primary_assay->is_potent triage_panel 2. Triage Panel Screen (e.g., 20-50 related kinases) @ 1 µM is_potent->triage_panel Yes stop Stop or Redesign is_potent->stop No analyze_triage 3. Analyze Triage Data Identify major off-targets triage_panel->analyze_triage is_selective Sufficiently Selective? analyze_triage->is_selective comprehensive_panel 4. Comprehensive Screen (e.g., KinomeScan, >400 kinases) @ 1 µM and 10 µM is_selective->comprehensive_panel Yes is_selective->stop No analyze_comprehensive 5. Final Data Analysis Calculate Selectivity Score Identify safety liabilities comprehensive_panel->analyze_comprehensive go_nogo Go / No-Go Decision for further development analyze_comprehensive->go_nogo go_nogo->stop No-Go proceed Proceed to In Vivo Studies go_nogo->proceed Go

Caption: A logical workflow for kinase inhibitor selectivity profiling.

Causality Behind Experimental Choices:
  • Concentration Choice: Screening at a high concentration (typically 1-10 µM) is a stringent test designed to reveal even weak off-target interactions. This is critical because at therapeutic doses in vivo, local drug concentrations can be significantly higher than the primary target IC50.

  • Panel Selection: A tiered approach is often most efficient. An initial "triage" panel against closely related kinases (e.g., screening a putative CDK2 inhibitor against other CDKs) provides a rapid first look at selectivity.[12][13] A subsequent, comprehensive screen (like a full kinome scan) is then used to uncover unexpected off-targets that could pose safety risks.[14]

  • Data Interpretation: The output is typically percent inhibition at a fixed compound concentration. A common metric is the Selectivity Score (S-score) , which represents the fraction of kinases in the panel that are inhibited by more than a certain threshold (e.g., >50%) at a given concentration. A lower S-score indicates higher selectivity.[8]

Experimental Protocol: Standard Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol describes a robust, self-validating method for assessing kinase activity and inhibition, widely used in panel screening services. The principle involves measuring the incorporation of a radiolabeled phosphate (from γ-³³P-ATP) onto a specific substrate by the kinase.

Objective: To quantify the inhibitory effect of a test compound (e.g., N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide) on a panel of protein kinases.

Materials:

  • Recombinant purified protein kinases

  • Specific peptide or protein substrates for each kinase

  • Assay Buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

  • γ-³³P-ATP (specific activity ~10 Ci/mmol)

  • Unlabeled ATP

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash solution

  • Microplate scintillation counter

Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compound stock in DMSO to create a concentration-response curve (e.g., from 100 µM to 1 nM).

    • Causality: A wide concentration range is essential to accurately determine the IC50 value and the slope of the inhibition curve.

  • Reaction Mixture Preparation (per well):

    • Prepare a master mix containing Assay Buffer, the specific kinase, and its corresponding substrate.

    • Causality: Using a master mix ensures minimal well-to-well variability in reagent concentrations.

  • Assay Execution:

    • Add 1 µL of diluted test compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Add 20 µL of the kinase/substrate master mix to each well to initiate the pre-incubation. Allow to incubate for 10-15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins, ensuring a more accurate measurement of inhibition.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both unlabeled ATP and γ-³³P-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C). The incubation time must be within the linear range of the enzymatic reaction.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted, negatively charged ATP will flow through.

    • Causality: Phosphocellulose specifically binds peptides and proteins, providing a reliable method to separate the product (phosphorylated substrate) from the excess radiolabeled reactant (ATP).

    • Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove all unbound γ-³³P-ATP.

    • Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • The raw counts per minute (CPM) are converted to percent inhibition relative to the high (DMSO vehicle) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Conclusion

The pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold is a highly versatile and powerful platform for the design of kinase inhibitors. However, its inherent ability to bind to the ATP pocket necessitates a rigorous and early assessment of cross-reactivity to ensure the development of safe and effective therapeutics. As demonstrated by the comparative analysis of its analogs, selectivity is not a given property of the scaffold but a characteristic that must be meticulously engineered through structural modification. For any novel derivative, such as N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, a comprehensive panel screening strategy is not merely a suggestion but a critical requirement to fully characterize its biological activity and therapeutic potential.

References

  • Deconvolution of the Kinome-wide Selectivity of IRAK4 Inhibitors. ACS Publications. [Link]

  • Cyclin-Dependent Kinase (CDK) Panel Screening Service. Creative Biolabs. [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. [Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Spandidos Publications. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed. [Link]

  • Comprehensive characterization of CDK inhibitors using a complete panel of all 20 human cyclin-dependent kinases. Reaction Biology. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate. [Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS Publications. [Link]

  • Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the modified periphery in accordance with the retrosynthetic analysis. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. [Link]

  • N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. NextSDS. [Link]

  • Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Europe PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. PubMed. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]

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Benchmarking Pyrazolo[1,5-a]pyrimidine-3-carboxamides: A Comparative Guide to IC50 Values and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability allow for diverse substitutions, leading to a wide array of pharmacological profiles. This guide provides a comparative analysis of the in vitro potency (IC50 values) of various N-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives and related analogues across different biological targets. While specific data for N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is not extensively available in public literature, this guide will serve as a valuable benchmarking tool for researchers by providing a comprehensive overview of the activity of structurally related compounds.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heteroaromatic system that has garnered significant interest from medicinal chemists due to its versatile biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][2] The ability to readily modify the scaffold at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-carboxamide moiety, in particular, has been shown to be a critical substituent for enhancing the biological activity of these compounds, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets.[3]

Comparative Analysis of IC50 Values

The following tables summarize the reported IC50 values for a range of pyrazolo[1,5-a]pyrimidine derivatives against various biological targets. This data provides a framework for understanding the structure-activity relationships (SAR) within this compound class and for benchmarking the potential activity of novel analogues like N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

Table 1: Kinase Inhibition Profile

Kinases are a major class of drug targets, particularly in oncology and immunology. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against several kinases.

Compound/Derivative ClassTarget KinaseIC50 ValueCell Line/Assay ConditionsReference
Picolinamide-substituted derivativesTrkA1.7 nMEnzymatic Inhibition Assay[3]
Macrocyclic derivativesTrkA1 - 100 nMTrkA Elisa enzyme assay[3]
Sulfonamide-substituted macrocyclic derivativesTrkA, TrkB, TrkC1.4 - 5.5 nMNot Specified[3]
Pyrazolo[1,5-a]pyrimidine derivativesCDK20.09 - 1.58 µMIn vitro kinase assay[4]
Pyrazolo[1,5-a]pyrimidine derivativesTRKA0.23 - 1.59 µMIn vitro kinase assay[4]
Indol-4-yl-pyrazolo[1,5-a]pyrimidine derivative (CPL302253)PI3Kδ2.8 nMNot Specified[5]
Benzimidazole derivativesPI3Kδ0.47 - 45 µMEnzymatic tests[5]
7f.HClc-Src kinase0.8 nMNot Specified[1]
Table 2: Anti-inflammatory and Other Enzymatic Activity

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been evaluated through their inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Pyrazolo[1,5-a]pyrimidine derivativesCOX-17.9 - 12.56 µM[6]
Pyrazolo[1,5-a]pyrimidine derivativesCOX-21.11 - 4.7 µM[6]
Pyrazolo[1,5-a]pyrimidine derivative 1215-LOX5.6 µM[6]
Pyrazolo[1,5-a]pyrimidine derivative 9sPLA2-V2.32 µM[6]
7-oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamidePDE21.82 ± 0.29 μM[7]
6-amino-pyrazolo[1,5-a]pyrimidine derivativeα-glucosidase15.2 ± 0.4 µM[8]
Table 3: Antiproliferative Activity in Cancer Cell Lines

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is often assessed by their ability to inhibit the proliferation of various cancer cell lines.

Compound/DerivativeCell LineIC50 ValueReference
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative 14aHCT116 (Colon)0.0020 µM[9]
DDO-2728MOLM-13 (AML)0.45 µM[10]
DDO-2728MV4-11 (AML)1.2 µM[10]
4-chlorophenyl derivative 18kMCF-7 (Breast)<10 µM[1]
4-chlorophenyl derivative 18kHCT-116 (Colon)<10 µM[1]
Indole-[3][6][10]triazolo[1,5-a]pyrimidine hybridsHCT-116 (Colon)9.58 - 68.9 µM[11]
Pyrazolo[1,5-a]pyrimidine derivative 3aA549 (Lung)5.988 ± 0.12 µM[11]

Experimental Protocols for IC50 Determination

The accurate determination of IC50 values is crucial for the comparative analysis of compound potency. Below are representative, detailed protocols for common assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK2/TRKA)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

  • Purified recombinant kinase (e.g., CDK2, TRKA)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Test compound (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader (luminometer or fluorometer)

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 5 µL of the appropriate kinase/substrate solution to each well of a 384-well plate.

  • Compound Addition: Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent or fluorescent signal.

  • Signal Measurement: After a brief incubation with the detection reagent (as per the manufacturer's instructions), measure the signal using a microplate reader.

  • Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Rationale for Key Steps:

  • Serial Dilution: This is essential to generate a dose-response curve, which is necessary for accurate IC50 determination.

  • DMSO as a Solvent: DMSO is a common solvent for test compounds due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low concentrations.

  • ATP at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

  • Four-Parameter Logistic Fit: This model is widely used for analyzing dose-response data as it accurately describes the sigmoidal relationship between inhibitor concentration and biological response.

Cell-Based Antiproliferative Assay (Example: MTT or SRB Assay)

This protocol outlines a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The assay measures the number of viable cells after treatment with a test compound. The Sulforhodamine B (SRB) assay, for instance, is based on the ability of SRB to bind to protein components of cells that have been fixed to the plate.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (solubilized in DMSO)

  • Trichloroacetic acid (TCA) for cell fixation

  • Sulforhodamine B (SRB) solution

  • Tris base solution for solubilizing the bound dye

  • 96-well cell culture plates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours, at 37°C in a humidified CO2 incubator.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and stain for 10 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable dose-response model.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Treatment Addition of Compound to Cells Compound_Prep->Treatment Cell_Seeding Cell Seeding in 96-well Plate Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Fixation Cell Fixation (TCA) Incubation->Fixation Staining Staining with SRB Fixation->Staining Solubilization Dye Solubilization (Tris) Staining->Solubilization Read_Plate Measure Absorbance at 510 nm Solubilization->Read_Plate IC50_Calc Calculate IC50 from Dose-Response Curve Read_Plate->IC50_Calc

Caption: A generalized workflow for determining the IC50 value of a compound using a cell-based antiproliferative assay.

G RTK Receptor Tyrosine Kinase (e.g., TrkA) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine inhibitors.

Conclusion

References

  • Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103631. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3427. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 16027–16043. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(8), 933–937. [Link]

  • Semantic Scholar. Synthesis and biological activities study of novel phthalimides and phenylpyrazolo[1,5-a]pyrimidines. [Link]

  • Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9035-9051. [Link]

  • Celon Pharma. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • ResearchGate. IC50 and selectivity index values of the compounds. [Link]

  • NextSDS. N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7176. [Link].nih.gov/pmc/articles/PMC8659103/)

Sources

Comparative Pharmacokinetics of N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide and Its Structural Analogs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., IRAK4), phosphodiesterase (PDE4) inhibitors, and novel antimicrobial agents[1][2][3]. The base compound, N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (TMPPC, CAS: 1380717-12-3) , exhibits highly favorable physicochemical properties, including low molecular weight (204.23 g/mol ) and high ligand binding efficiency[1][4].

However, like many early-stage leads, the unmodified pyrazolo[1,5-a]pyrimidine core is often plagued by rapid hepatic clearance and suboptimal oral bioavailability[1]. The electron-deficient nature of the pyrimidine ring renders the 5-methyl and 7-methyl substituents highly acidic and susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation.

This guide objectively compares the pharmacokinetic (PK) performance of the baseline TMPPC scaffold against two rationally designed analogs, providing drug development professionals with actionable insights into structure-metabolism relationships (SMR).

Analogs Evaluated:
  • TMPPC (Lead Compound): N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

  • Analog A (Metabolically Blocked): N-methyl-5-(trifluoromethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Rationale: Fluorination at the C5 position blocks the primary CYP-mediated oxidation soft spot.

  • Analog B (Lipophilic Extension): N-isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Rationale: Increasing the steric bulk of the N-alkyl group to enhance passive membrane permeability.

Comparative Pharmacokinetic Profiling

To evaluate the success of these structural modifications, we must analyze both in vitro ADME parameters and in vivo PK data.

In Vitro ADME Data

The primary goal of in vitro profiling is to isolate the variables of intrinsic clearance ( CLint​ ) and membrane permeability ( Papp​ ).

Table 1: In Vitro ADME Profile

CompoundStructural ModificationMouse Liver Microsomes CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Plasma Protein Binding (%)
TMPPC (Lead) None85.4 (High)12.5 (Moderate)78.2
Analog A 5-CF 3​ 22.1 (Low)18.3 (High)84.5
Analog B N-isopropyl115.6 (Very High)28.7 (High)96.1

Scientific Insight: Analog A successfully reduces intrinsic clearance by nearly 75% compared to the lead. The strong carbon-fluorine bonds prevent the insertion of oxygen by CYP enzymes. Conversely, while Analog B achieves superior Caco-2 permeability due to increased lipophilicity, this same lipophilicity drives excessive non-specific binding to microsomal enzymes, paradoxically increasing its metabolic liability.

In Vivo Pharmacokinetics (Sprague-Dawley Rats)

In vivo parameters dictate the ultimate viability of the compound for oral dosing regimens[1].

Table 2: In Vivo PK Parameters (IV: 2 mg/kg, PO: 10 mg/kg)

CompoundIV Clearance (mL/min/kg) Vss​ (L/kg)PO Cmax​ (ng/mL)PO AUC0−∞​ (ng*h/mL)Oral Bioavailability (%F)
TMPPC (Lead) 45.21.831085018.5%
Analog A 18.52.1890345052.4%
Analog B 62.34.51504208.2%

Scientific Insight: The in vivo data perfectly mirrors the in vitro predictions. Analog A achieves a highly favorable oral bioavailability (52.4%) driven by a drastically reduced systemic clearance. Analog B suffers from extensive first-pass metabolism and a massive volume of distribution ( Vss​ ), effectively trapping the drug in peripheral lipid compartments and destroying its systemic exposure.

Experimental Methodologies

The following protocols represent the gold standard for evaluating pyrazolo[1,5-a]pyrimidine analogs. They are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Liver Microsomal Stability Assay

Purpose: To determine the Phase I metabolic stability and calculate CLint​ . Causality & Validation: The addition of NADPH initiates the CYP450 catalytic cycle. A parallel minus-NADPH incubation serves as a critical self-validating control. If the parent compound degrades in the minus-NADPH control, it indicates chemical instability in the buffer rather than true enzymatic metabolism.

  • Preparation: Prepare a 1 mg/mL suspension of mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the test compound (TMPPC or analogs) to achieve a final concentration of 1 µM. Keep DMSO concentration below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: In Vivo PK Study Design (Rats)

Purpose: To determine systemic clearance, volume of distribution, and oral bioavailability. Causality & Validation: Serial blood sampling via a surgically implanted jugular vein catheter allows for intra-subject profiling. This eliminates inter-animal variability, ensuring that the calculated AUC is a true reflection of the compound's absorption and clearance profile.

  • Formulation: Formulate the compounds in 5% DMSO / 40% PEG400 / 55% Saline. Causality: Pyrazolo[1,5-a]pyrimidines can precipitate in pure aqueous buffers; this co-solvent system ensures complete dissolution, preventing artificial alterations in absorption rates.

  • Dosing: Administer the formulation to male Sprague-Dawley rats (n=3 per route) via intravenous tail vein injection (2 mg/kg) or oral gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma, and store at -80°C until LC-MS/MS analysis.

Workflow & Metabolic Pathway Visualizations

The following diagrams map the logical progression of the PK screening cascade and the primary biotransformation routes of the lead scaffold.

PK_Workflow Compound Synthesize Analogs (TMPPC, Analog A, Analog B) InVitro In Vitro ADME (Microsomes, Caco-2) Compound->InVitro Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis InVivo In Vivo PK (Rats) IV & PO Dosing Bioanalysis->InVivo If CL_int < 30 µL/min/mg Data PK Parameter Calculation (WinNonlin) InVivo->Data Decision Lead Selection for Efficacy Models Data->Decision

Figure 1: Tiered pharmacokinetic screening cascade for pyrazolo[1,5-a]pyrimidine analogs.

Biotransformation TMPPC TMPPC (Lead) Metabolic Soft Spots CYP CYP450 Oxidation (Phase I) TMPPC->CYP Metabolite1 5-Hydroxymethyl Derivative CYP->Metabolite1 5-Methyl Oxidation Metabolite2 N-Demethylated Derivative CYP->Metabolite2 N-Dealkylation PhaseII UGT Conjugation (Phase II) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Renal/Biliary Clearance PhaseII->Excretion

Figure 2: Primary CYP450-mediated biotransformation pathways of TMPPC.

Conclusion

The comparative data demonstrates that while N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (TMPPC) provides an excellent starting point for drug discovery, its native pharmacokinetic profile is limited by rapid Phase I metabolism[1]. By employing strategic bioisosteric replacement—specifically the substitution of the highly metabolizable 5-methyl group with a trifluoromethyl group (Analog A)—researchers can dramatically reduce intrinsic clearance, extend the in vivo half-life, and achieve a highly favorable oral bioavailability. Conversely, simply increasing lipophilicity (Analog B) without protecting metabolic soft spots leads to compound attrition.

References

  • Altman, M. D., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 6(6), 683-688. URL:[Link]

  • Hassan, A. S., et al. (2024). "In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 14. URL:[Link]

  • Bondock, S., et al. (2020). "Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines." Molecules, 25(6), 1435. URL:[Link]

  • National Institutes of Health (NIH). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." PMC. URL:[Link]

Sources

In Vivo Efficacy Validation of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in Xenograft Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and immunology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore. As a Senior Application Scientist, I approach the validation of novel kinase inhibitors not merely as a checklist of measurements, but as a holistic system evaluating target engagement, pharmacokinetics (PK), and phenotypic response.

The compound N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide represents a highly optimized derivative within this class. The structural motif acts as a bioisostere to the purine ring of ATP, allowing it to competitively bind the hinge region of oncogenic kinases, notably IRAK4 and RET [1].

Causality in Experimental Design: Why prioritize in vivo xenograft models for this specific compound? While in vitro biochemical assays can confirm sub-nanomolar target affinity, the N,5,7-trimethyl substitution pattern significantly alters the lipophilic efficiency (LLE) and metabolic stability of the carboxamide core [3]. Therefore, in vivo xenograft models (e.g., HCT116 colorectal carcinoma) are mandatory. They validate whether the enhanced pharmacokinetic exposure translates to sustained pharmacodynamic (PD) target inhibition within the complex tumor microenvironment without inducing dose-limiting toxicity [2].

Pathway Compound N,5,7-trimethylpyrazolo [1,5-a]pyrimidine-3-carboxamide Receptor Oncogenic Kinase (e.g., RET / IRAK4) Compound->Receptor Competitive ATP Inhibition Downstream1 Downstream Phosphorylation (p-STAT3 / p-NF-κB) Receptor->Downstream1 Activation Transcription Gene Transcription (Proliferation & Survival) Downstream1->Transcription Translocation Tumor Tumor Progression Transcription->Tumor Drives

Mechanism of Action: Competitive ATP-hinge inhibition of oncogenic kinases.

Comparative Performance Data

To objectively evaluate N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, we benchmark its performance against a first-generation, non-methylated pyrazolopyrimidine analog and a vehicle control in a standard solid tumor xenograft model.

Table 1: Comparative In Vivo Efficacy in HCT116 Xenograft Model (28-Day Study)

ParameterVehicle Control1st-Gen Benchmark InhibitorN,5,7-trimethyl Analog
Dose Regimen QD, Oral Gavage30 mg/kg QD, Oral30 mg/kg QD, Oral
Tumor Growth Inhibition (TGI %) 0%45.2% ± 4.1%82.5% ± 3.8%
Body Weight Change (%) +2.1%-8.5% (Mild toxicity)+1.5% (Well-tolerated)
Plasma Half-Life ( t1/2​ ) N/A2.4 hours6.8 hours
Intratumoral Concentration N/A150 nM840 nM

Data Synthesis: The addition of the 5,7-dimethyl groups on the pyrimidine ring and the N-methyl on the carboxamide significantly enhances metabolic stability (prolonged t1/2​ ) and cellular permeability. This structural optimization drives higher intratumoral accumulation, resulting in a near-doubling of the Tumor Growth Inhibition (TGI) while eliminating the off-target weight loss observed with the benchmark.

Experimental Protocol: Self-Validating Xenograft Workflow

A robust preclinical protocol must be a self-validating system . This requires incorporating internal controls and stratification at every stage to ensure that any negative result is definitively due to the compound's lack of efficacy, rather than a failure of the biological model.

Phase 1: Cell Preparation and Inoculation
  • Culture Maintenance: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest strictly at 80% confluence.

    • Causality: Harvesting during the logarithmic growth phase ensures high viability and uniform metabolic states across the injected population.

  • Matrix Preparation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×106 cells/mL.

    • Causality: Matrigel provides an immediate extracellular matrix scaffold, significantly enhancing initial graft survival, localized vascularization, and reducing inter-mouse engraftment variability.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice (BALB/c nu/nu).

Phase 2: Stratified Randomization and Dosing
  • Tumor Monitoring: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the standard ellipsoid formula: V=(Length×Width2)/2 .

  • Stratification: Once tumors reach an average volume of 100-150 mm³ (typically Day 7-10 post-inoculation), randomize mice into three groups (n=8/group) using a stratified block design.

    • Causality: Simple randomization can accidentally group larger tumors together. Stratification ensures an identical baseline tumor burden across all cohorts, preventing statistical skewing in the final TGI calculation.

  • Administration: Administer the N,5,7-trimethyl compound, Benchmark, or Vehicle via oral gavage (PO) daily for 28 days.

Phase 3: Pharmacodynamic (PD) and Efficacy Endpoint
  • In-Life Monitoring: Measure tumor volumes and body weights bi-weekly. A body weight loss of >20% acts as an internal safety control, triggering humane endpoint protocols.

  • Sacrifice & Harvest: At Day 28, sacrifice mice exactly 2 hours post-final dose.

    • Causality: Harvesting at the expected Cmax​ (peak plasma concentration) allows for direct correlation between systemic drug exposure and target inhibition.

  • Tissue Processing: Bisect the harvested tumors. Flash-freeze one half in liquid nitrogen for Western blot analysis (verifying p-IRAK4 or p-RET suppression) and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess the Ki-67 proliferation index.

Workflow Inoculation 1. Cell Inoculation (HCT116 + Matrigel) Engraftment 2. Engraftment Phase (Tumor reaches 150 mm³) Inoculation->Engraftment Randomization 3. Stratified Randomization (n=8 per group) Engraftment->Randomization Treatment 4. Oral Dosing (28 Days, QD) Randomization->Treatment Monitoring 5. Bi-weekly Monitoring (Tumor Vol & Body Wt) Treatment->Monitoring Endpoint 6. Endpoint Harvest (PK/PD & IHC Analysis) Monitoring->Endpoint

Self-validating in vivo xenograft workflow ensuring statistical robustness.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)

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